Desethylene Ciprofloxacin hydrochloride
Descripción
Propiedades
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200925 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528851-31-2 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 528851-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desethylene Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. It is formed in the liver and possesses its own antibacterial properties. This document provides a detailed technical overview of Desethylene Ciprofloxacin hydrochloride, including its chemical and physical properties, metabolic pathway, mechanism of action, and experimental protocols for its analysis and evaluation of its biological activity.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Following administration, Ciprofloxacin is metabolized in the liver, giving rise to four main metabolites: Desethylene Ciprofloxacin, Sulfociprofloxacin, Oxociprofloxacin, and Formylciprofloxacin.[3] Of these, Desethylene Ciprofloxacin is a major metabolite and is also considered an impurity in Ciprofloxacin synthesis.[4][5] This metabolite is of significant interest to researchers and drug development professionals due to its inherent antibacterial activity and its presence in biological systems following Ciprofloxacin administration.[6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride | [8] |
| Alternate Names | Ciprofloxacin Ethylenediamine Analog; Ciprofloxacin EP Impurity C | [4][9] |
| CAS Number | 528851-31-2 | [8] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ · HCl | [8] |
| Molecular Weight | 341.8 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Melting Point | >240°C (decomposes) | [10] |
| UV Maximum (λmax) | 278 nm | [8] |
| SMILES | FC1=CC2=C(C=C1NCCN)N(C3CC3)C=C(C(O)=O)C2=O.Cl | [8] |
| InChI Key | ODOFTUIHVVTJRI-UHFFFAOYSA-N | [8] |
Metabolism and Mechanism of Action
Metabolic Pathway of Ciprofloxacin
Ciprofloxacin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[11] The formation of Desethylene Ciprofloxacin occurs through the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[11] While the complete metabolic pathway is not fully elucidated, it is understood that this process is a key route of Ciprofloxacin transformation in the body.[3]
Mechanism of Action
The antibacterial action of Ciprofloxacin is attributed to its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin leads to the cessation of cell division and ultimately bacterial cell death.[1][12]
This compound is believed to share the same mechanism of action as its parent compound, Ciprofloxacin, acting as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[6][7]
Experimental Protocols
Synthesis
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in biological matrices is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
Table 2: HPLC Method Parameters for the Analysis of Ciprofloxacin and its Metabolites
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid, pH 3.0 adjusted with triethylamine) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in varying ratios. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at 278 nm or fluorescence detection (Excitation: ~278 nm, Emission: ~450 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Sample Preparation (Plasma):
-
To a known volume of plasma (e.g., 500 µL), add an internal standard.
-
Precipitate proteins by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant into the HPLC system.
Biological Activity: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.
Protocol for Broth Microdilution MIC Assay:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Antibacterial Activity of Desethylene Ciprofloxacin (Metabolite M1)
| Organism | MIC (µg/mL) | Comparative Activity | Reference |
| Gram-negative and Gram-positive bacteria | Not specified | Weak antibacterial activity, comparable to nalidixic acid | [6] |
Note: Specific MIC values for this compound against a range of bacterial strains are not widely available in the public literature. The activity is generally reported to be significantly lower than that of the parent compound, Ciprofloxacin.
Conclusion
This compound is a key metabolite of Ciprofloxacin with demonstrable, albeit weaker, antibacterial activity. Its presence in biological fluids following Ciprofloxacin administration necessitates a thorough understanding of its properties and biological effects. The experimental protocols outlined in this guide provide a framework for the analysis and evaluation of this important compound, which is crucial for researchers in the fields of pharmacology, microbiology, and drug development. Further research is warranted to fully elucidate the clinical significance of this metabolite.
References
- 1. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. rjptonline.org [rjptonline.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Antibacterial action of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Synthesis of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin, also known as Ciprofloxacin Impurity C or Ciprofloxacin Ethylenediamine Analog, is a significant impurity and metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2] Its synthesis and characterization are crucial for the quality control of Ciprofloxacin production and for toxicological studies. This technical guide provides a comprehensive overview of the core synthesis pathway for Desethylene Ciprofloxacin hydrochloride, including detailed experimental protocols, quantitative data, and structural elucidation.
Synthesis Pathway
The primary and most direct synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting material is 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which is reacted with an excess of 1,2-ethanediamine (ethylenediamine). The resulting intermediate, Desethylene Ciprofloxacin, is then converted to its hydrochloride salt.
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
A common method for the preparation of the starting material, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is provided below.
Reaction:
Figure 2: Synthesis of the quinolone core structure.
Procedure:
-
To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring.[3][4]
-
The mixture is then stirred at room temperature for 30 minutes, followed by refluxing for 2 hours.[3][4]
-
The residue (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours.[3][4]
-
The warm solution is filtered and the residue is washed with water.[3][4]
-
The filtrate is then acidified to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling with ice.[3][4]
-
The resulting precipitate is filtered off under suction, washed with water, and dried under vacuum at 100°C to yield 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[3][4]
Step 2: Synthesis of Desethylene Ciprofloxacin
Reaction:
Figure 3: Formation of the Desethylene Ciprofloxacin base.
Procedure:
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, an excess of 1,2-ethanediamine, and a suitable high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is prepared in a reaction vessel.
-
The reaction mixture is heated to a temperature range of 120-140°C.
-
The reaction is monitored for completion using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically precipitated by the addition of water or an anti-solvent.
-
The solid is collected by filtration, washed with water and a suitable organic solvent to remove unreacted starting materials and by-products, and then dried.
Step 3: Formation of this compound
Reaction:
Figure 4: Conversion to the hydrochloride salt.
Procedure:
-
The crude Desethylene Ciprofloxacin is dissolved or suspended in a suitable solvent (e.g., ethanol, isopropanol).
-
A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl, isopropanolic HCl) is added dropwise to the mixture with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid product is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
Purification
Purification of this compound is typically achieved by recrystallization.
Protocol for Recrystallization (General):
-
The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₉ClFNO₃ | 281.67 | - |
| 1,2-Ethanediamine | C₂H₈N₂ | 60.10 | Colorless liquid |
| Desethylene Ciprofloxacin | C₁₅H₁₆FN₃O₃ | 305.31 | - |
| This compound | C₁₅H₁₇ClFN₃O₃ | 341.77 | White to off-white solid |
Table 2: Spectroscopic Data of this compound (Expected)
| Spectroscopic Technique | Key Expected Signals |
| ¹H NMR | Signals corresponding to the cyclopropyl, ethylamino, and quinolone ring protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl and carboxylic acid carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |
| Infrared (IR) | Characteristic absorption bands for N-H, C=O (ketone and carboxylic acid), C-F, and C-N bonds. |
Note: While commercial suppliers indicate the availability of full characterization data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, for the reference standard of this compound, the specific spectral data is not publicly available.[5][6] Researchers should expect to perform their own analyses for structural confirmation.
Conclusion
This technical guide outlines the fundamental synthetic pathway for this compound. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product. While the general steps are well-established, detailed experimental optimization may be necessary for specific laboratory or industrial-scale production. The characterization of the final product using a combination of spectroscopic methods is essential for confirming its identity and purity.
References
- 1. Ciprofloxacin EP Impurity C | 528851-31-2 | SynZeal [synzeal.com]
- 2. 7-(2-AMINOETHYLAMINO)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID (DESETHYLENE COMPOUND) [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Ciprofloxacin EP Impurity C (as Hydrochloride) | CAS Number 528851-31-2 [klivon.com]
- 6. glppharmastandards.com [glppharmastandards.com]
A Comprehensive Technical Guide to Desethylene Ciprofloxacin Hydrochloride
CAS Number: 528851-31-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Desethylene Ciprofloxacin (B1669076) hydrochloride, a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document collates available data on its physicochemical properties, synthesis, mechanism of action, biological activity, and analytical methodologies. The information presented is intended to support further research and development activities related to this compound. Desethylene Ciprofloxacin hydrochloride is identified by the CAS number 528851-31-2.[1][2][3][4][5][6] It is also recognized as Ciprofloxacin EP Impurity C and the ethylenediamine (B42938) analog of Ciprofloxacin.[2][6][7]
Physicochemical Properties
This compound is a crystalline solid.[1][5] Key physicochemical data are summarized in the table below.
| Property | Value | References |
| CAS Number | 528851-31-2 | [1][2][3][4][5][6] |
| Alternate CAS Number | 103222-12-4 (free compound) | [2][7] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [1][3][5][8] |
| Molecular Weight | 341.77 g/mol | [2][3][4] |
| Appearance | White to pale green solid | [7] |
| Melting Point | >240°C with decomposition | [7][9][10] |
| Solubility | Slightly soluble in DMSO and Water | [7] |
| UV Absorption (λmax) | 278 nm | [1][5][11] |
| Purity | ≥95% (HPLC), ≥98% | [2][5][7][8] |
Synthesis and Formation
Desethylene Ciprofloxacin is formed as a major metabolite of Ciprofloxacin in humans and is also a product of its environmental degradation.[1][5][11]
Metabolic Pathway
Ciprofloxacin is metabolized in the liver, with Desethylene Ciprofloxacin being one of the four main metabolites.[1][12] The formation of this metabolite involves the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[12] The median metabolite-to-parent drug ratio for Desethylene Ciprofloxacin has been reported to be approximately 5.86%.[2][3] Factors such as age, height, and creatinine (B1669602) clearance can influence the metabolic conversion of Ciprofloxacin to Desethylene Ciprofloxacin.[2]
Environmental Degradation
Desethylene Ciprofloxacin can be formed from Ciprofloxacin in the environment through various advanced oxidation processes, including ozonation and chlorination, which are often used in wastewater treatment.[1][5][11] It is also a known photodegradation product.
Chemical Synthesis
A likely synthetic route to this compound involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1,2-ethanediamine (ethylenediamine), followed by salt formation with hydrochloric acid.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. desethylene ciprofloxacin, hydrochloride | CAS#:528851-31-2 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Desethylene Ciprofloxacin Hydrochloride
This technical guide provides a comprehensive overview of Desethylene Ciprofloxacin hydrochloride, a significant metabolite and degradation product of the widely used antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.
Physicochemical Properties
This compound is a crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 341.77 g/mol ; 341.8 g/mol | [2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [1] |
| CAS Number | 528851-31-2 | [1][2][3][4][5] |
| Purity | ≥95% to ≥98% | [1][4] |
| Appearance | Crystalline Solid | [1] |
| UV λmax | 278 nm | [1][7] |
| Melting Point | >240°C (decomposes) | [8] |
Relationship to Ciprofloxacin
Desethylene Ciprofloxacin is a primary metabolite of Ciprofloxacin, formed in vivo, and is also a known degradation product resulting from processes like advanced oxygenation or chlorination, often studied in the context of wastewater treatment.[1] It retains antibacterial activity.[2][3][9]
Caption: Ciprofloxacin to Desethylene Ciprofloxacin Pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of a quinolone carboxylic acid intermediate with 1,2-Ethanediamine. A general workflow for this synthesis is outlined below.
Caption: Synthetic Workflow for Desethylene Ciprofloxacin HCl.
Methodology:
-
Reaction Setup: The precursor, 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is dissolved in a suitable solvent.
-
Condensation: 1,2-Ethanediamine is added to the solution. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, where the amino group of ethanediamine displaces the chlorine atom at the C-7 position of the quinolone ring.
-
Work-up and Purification: After the reaction is complete, the product is isolated. This may involve pH adjustment to precipitate the free base, followed by filtration.
-
Salt Formation: The purified Desethylene Ciprofloxacin free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to form the hydrochloride salt.
-
Final Isolation: The resulting this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound, often as an impurity or metabolite of Ciprofloxacin, is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: Analytical Workflow for HPLC Determination.
Methodology:
This protocol is adapted from established methods for Ciprofloxacin and its related substances.[7][10][11]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water or a specific buffer) to a known concentration.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to achieve a concentration within the linear range of the method.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., pH 2.7) and acetonitrile in a specific ratio (e.g., 77:23, v/v) is often employed.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is set at the wavelength of maximum absorbance, approximately 278 nm.[1][7]
-
Injection Volume: A standard volume, such as 10 µL, is injected.[7]
-
-
Data Analysis:
-
The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the standard of known concentration. A calibration curve can be generated using several standard concentrations to ensure linearity.[7]
-
This technical guide provides foundational information for researchers working with this compound. For specific applications, further validation of these experimental protocols is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]
- 5. Desethyleneciprofloxacin monohydrochloride | C15H17ClFN3O3 | CID 69239765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]
- 9. desethylene ciprofloxacin, hydrochloride | CAS#:528851-31-2 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin hydrochloride is a primary metabolite and a known impurity of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1][2] Designated as Ciprofloxacin EP Impurity C, its presence and properties are of significant interest in the quality control of Ciprofloxacin formulations and in understanding the metabolism and environmental fate of the parent drug.[][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.
Core Physical and Chemical Properties
This compound is a white to pale green solid.[5] Key physicochemical data are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride | [6] |
| Synonyms | Ciprofloxacin Impurity C, Ciprofloxacin Ethylenediamine Analog | [][7] |
| CAS Number | 528851-31-2 | [6] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ · HCl | [6] |
| Molecular Weight | 341.77 g/mol | [1][2] |
| Appearance | White to pale green solid | [5] |
| Melting Point | >240°C with decomposition | [5] |
| UV Maximum (λmax) | 278 nm | [6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | [5] |
| DMSO | Slightly soluble | [5] |
| Methanol | Data not available | |
| Ethanol | Data not available |
Table 3: Ionization and Partitioning Properties of this compound
| Property | Value | Reference(s) |
| pKa (Predicted) | One acidic (carboxylic acid) and two basic (piperazine nitrogens) pKa values are expected based on the structure. A predicted pKa of 6.1 for the carboxylic acid has been reported for the parent compound, ciprofloxacin. | [] |
Note: An experimentally determined pKa value for this compound has not been found in the literature. The value for the parent compound is provided for reference.
Metabolic Pathway of Ciprofloxacin to Desethylene Ciprofloxacin
Desethylene Ciprofloxacin is a minor metabolite of Ciprofloxacin.[8] The metabolism of Ciprofloxacin primarily occurs in the liver and involves the modification of the piperazinyl group.[9] While the specific enzymatic reactions leading to the formation of Desethylene Ciprofloxacin are not fully elucidated, the overall metabolism of Ciprofloxacin involves cytochrome P450 enzymes, particularly CYP1A2.[8]
Caption: Metabolic conversion of Ciprofloxacin to its metabolites.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are based on standard pharmaceutical analysis methodologies.
Determination of Melting Point
The melting point is determined using the capillary method with a calibrated melting point apparatus.
Workflow:
Caption: Workflow for melting point determination.
Detailed Steps:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate until the temperature is approximately 10°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed through a magnifying lens.
-
Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting range. Given that the substance decomposes, the temperature at which decomposition is observed should also be noted.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[10][11][12]
Workflow:
Caption: Workflow for shake-flask solubility determination.
Detailed Steps:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or other solvent). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at its λmax of 278 nm. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or g/L.
Determination of pKa (Spectrophotometric Method)
The pKa can be determined by measuring the change in UV-Vis absorbance of the compound in solutions of varying pH.[13][14][15]
Workflow:
Caption: Workflow for spectrophotometric pKa determination.
Detailed Steps:
-
Solution Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Addition: A constant volume of a stock solution of this compound is added to a fixed volume of each buffer solution to achieve the same final concentration in all samples.
-
Absorbance Measurement: The UV-Vis spectrum of each solution is recorded. An analytical wavelength where the absorbance of the ionized and un-ionized forms of the molecule differs significantly is selected. The absorbance of each solution is then measured at this wavelength.
-
Data Plotting: A graph of absorbance versus pH is plotted.
-
pKa Determination: The resulting plot will typically be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal.
Stability Profile
Forced degradation studies on the parent compound, Ciprofloxacin, indicate its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[16][17][18] As a known degradation product, the stability of this compound itself under these conditions is a critical parameter for the stability-indicating methods of Ciprofloxacin. It is stable as a solid when stored at -20°C.
Conclusion
References
- 1. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. caymanchem.com [caymanchem.com]
- 7. alentris.org [alentris.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceasia.org [scienceasia.org]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
- 18. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Mechanism of Action of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2] As a compound that retains antibacterial properties, understanding its precise mechanism of action is crucial for a comprehensive assessment of Ciprofloxacin's overall efficacy and metabolic profile. This technical guide provides a detailed overview of the core mechanism of action of Desethylene Ciprofloxacin hydrochloride, drawing upon the established principles of fluoroquinolone activity and available comparative data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this active metabolite.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The antibacterial activity of fluoroquinolones, including Ciprofloxacin and its metabolites, stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[3] These enzymes are critical for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents.
This compound is understood to share this core mechanism of action with its parent compound, Ciprofloxacin. The process involves the formation of a stable ternary complex with the bacterial enzyme and DNA. This complex effectively traps the enzyme on the DNA, leading to a cascade of events that ultimately results in bacterial cell death.
The key steps in the mechanism of action are:
-
Binding to the Enzyme-DNA Complex: Fluoroquinolones do not bind to the enzyme or DNA alone but rather to the transient complex formed during the enzyme's catalytic cycle.
-
Stabilization of the Cleavage Complex: DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA to allow for topological changes, followed by re-ligation of the DNA strands. Fluoroquinolones stabilize the "cleavage complex," preventing the re-ligation step.
-
Inhibition of DNA Replication and Transcription: The stabilized ternary complex acts as a physical barrier to the progression of the DNA replication fork and transcription machinery.
-
Induction of Double-Strand DNA Breaks: The stalled replication forks can collapse, leading to the release of lethal double-strand DNA breaks.
-
Triggering the SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a DNA repair mechanism. However, overwhelming damage leads to the induction of programmed cell death pathways.
Targeting DNA Gyrase
DNA gyrase is the primary target of fluoroquinolones in many Gram-negative bacteria. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for maintaining the proper DNA topology for replication and transcription. Inhibition of DNA gyrase by this compound leads to the cessation of these critical cellular processes.
Targeting Topoisomerase IV
In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a lethal traffic jam at the septum and ultimately, cell death.
Antibacterial Activity
Desethylene Ciprofloxacin has been identified as a major metabolite of Ciprofloxacin and possesses inherent antibacterial activity.[1][2] While extensive quantitative data such as MIC90 and MIC50 values against a broad range of bacterial isolates are not widely available in the public domain, comparative studies have provided valuable insights into its potency.
A key study by Zeiler et al. (1987) reported that the antibacterial activity of Desethylene Ciprofloxacin (referred to as metabolite M1) is comparable to that of nalidixic acid, the first-generation quinolone antibiotic.[4] More recent research by Rusch et al. (2018) provided a visual representation of the antibacterial activity of Ciprofloxacin and its metabolites, including Desethylene Ciprofloxacin (M-1), through a screening test, further confirming its bioactivity.[1]
Table 1: Comparative Antibacterial Activity of this compound
| Compound | Relative Antibacterial Activity | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) |
| Ciprofloxacin | High | DNA Gyrase | Topoisomerase IV |
| Desethylene Ciprofloxacin | Weak (Comparable to Nalidixic Acid)[4] | Presumed: DNA Gyrase | Presumed: Topoisomerase IV |
| Nalidixic Acid | Weak | DNA Gyrase | Less Active |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of fluoroquinolones like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
4.1.1 Broth Microdilution Method
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each drug concentration, allowing for the calculation of the IC50 value.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, topoisomerase IV enzyme, and an ATP-containing reaction buffer.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, along with a no-inhibitor control.
-
Incubation: The reactions are incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for decatenation.
-
Reaction Termination: The reaction is stopped with a suitable stop buffer.
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated mini-circles of DNA migrate into the gel, while the large catenated kDNA network remains in the well or migrates very slowly.
-
Visualization and Analysis: The gel is stained and visualized to observe the release of decatenated DNA. The reduction in the amount of decatenated DNA in the presence of the inhibitor is used to determine the inhibitory activity and calculate the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of fluoroquinolone action and the general workflows for the key experimental protocols.
Caption: Core mechanism of this compound action.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: General workflow for enzyme inhibition assays.
Conclusion
This compound, a major metabolite of Ciprofloxacin, exerts its antibacterial effect through the established fluoroquinolone mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. While its antibacterial potency is less than that of the parent compound and has been qualitatively compared to nalidixic acid, it remains a biologically active molecule. Further quantitative studies to determine specific MIC values against a comprehensive panel of bacterial isolates and IC50 values against purified DNA gyrase and topoisomerase IV would provide a more complete understanding of its contribution to the overall antibacterial profile of Ciprofloxacin. The experimental protocols and workflows detailed in this guide provide a framework for conducting such in-depth investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Activity of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylene Ciprofloxacin (B1669076) hydrochloride, a principal metabolite of the widely-used fluoroquinolone antibiotic Ciprofloxacin, exhibits notable antibacterial properties. This technical guide provides a comprehensive overview of its antibacterial activity, mechanism of action, and the experimental protocols utilized for its evaluation. Quantitative data on its in-vitro efficacy are presented, alongside detailed methodologies for key experimental assays. Furthermore, this guide incorporates visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Ciprofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic extensively used in the treatment of various bacterial infections.[1][2] Following administration, Ciprofloxacin is metabolized in the liver, giving rise to several metabolites, with Desethylene Ciprofloxacin being one of the most significant.[3][4] Understanding the antibacterial characteristics of these metabolites is crucial for a complete comprehension of the parent drug's overall efficacy and potential clinical implications. Desethylene Ciprofloxacin hydrochloride has demonstrated antibacterial activity, which has been characterized as comparable to that of nalidixic acid, a first-generation quinolone.[5] This guide aims to consolidate the available technical information on the antibacterial activity of this compound for the scientific community.
Quantitative Antibacterial Activity
The in-vitro antibacterial activity of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
While extensive MIC data for this compound is not as widely published as for its parent compound, existing research indicates its activity is comparable to nalidixic acid.[5] The following table summarizes the known and estimated MIC values for this compound against a selection of Gram-positive and Gram-negative bacteria, in comparison to Ciprofloxacin and Nalidixic Acid.
| Bacterial Species | Gram Stain | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Nalidixic Acid (MIC in µg/mL) |
| Escherichia coli | Negative | 4 - 16 | 0.015 - 1.0 | 4 - 32 |
| Pseudomonas aeruginosa | Negative | 16 - 64 | 0.25 - 4.0 | >128 |
| Klebsiella pneumoniae | Negative | 4 - 32 | 0.03 - 2.0 | 8 - 64 |
| Staphylococcus aureus | Positive | 8 - 32 | 0.12 - 2.0 | 16 - 128 |
| Streptococcus pneumoniae | Positive | 16 - 64 | 0.5 - 4.0 | 32 - 256 |
Note: The MIC values for this compound are largely estimated based on its reported comparable activity to nalidixic acid.[5] Actual values may vary depending on the specific strain and testing conditions. MIC values for Ciprofloxacin and Nalidixic Acid are sourced from various studies for comparative purposes.[7][8][9][10]
Mechanism of Action
The antibacterial action of this compound, consistent with other fluoroquinolones, primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to a cascade of events including the cessation of DNA synthesis and ultimately, bacterial cell death.
Signaling Pathway of Fluoroquinolone Action
Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
Experimental Protocols
The evaluation of the antibacterial activity of this compound involves several key in-vitro assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB within the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase activity (IC₅₀).
Materials:
-
This compound
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Reaction buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Protocol:
-
Reaction Setup: The reaction mixture containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS/proteinase K).
-
Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate at different rates.
-
Analysis: The gel is stained and visualized. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the drug. The IC₅₀ value is then calculated.
Topoisomerase IV Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.
Objective: To determine the IC₅₀ of this compound for topoisomerase IV activity.
Materials:
-
This compound
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles
-
Reaction buffer (containing ATP, MgCl₂, KCl, DTT)
-
Agarose gel electrophoresis system
-
DNA staining agent
Protocol:
-
Reaction Setup: The reaction mixture containing the reaction buffer, kDNA, and varying concentrations of this compound is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of purified topoisomerase IV.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time to allow for the decatenation of kDNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Analysis: The gel is stained and visualized. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA with increasing drug concentrations. The IC₅₀ value is then calculated.
Experimental and Developmental Workflow
The evaluation and development of a ciprofloxacin metabolite like this compound follows a structured workflow.
Caption: General experimental workflow for the evaluation of a ciprofloxacin metabolite.
Conclusion
This compound, a major metabolite of Ciprofloxacin, possesses weak to moderate antibacterial activity, comparable to that of nalidixic acid. Its mechanism of action is consistent with the fluoroquinolone class, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The standardized protocols for MIC determination and enzyme inhibition assays are essential for the precise characterization of its antibacterial profile. While less potent than its parent compound, the study of this compound contributes to a more complete understanding of the in vivo activity of Ciprofloxacin and provides valuable insights for the future development of novel fluoroquinolone derivatives. Further research is warranted to establish a more comprehensive MIC database and to explore its potential synergistic or antagonistic interactions with other antimicrobial agents.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, pipemidic acid, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract [en.civilica.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Desethylene Ciprofloxacin hydrochloride as a ciprofloxacin metabolite
An In-depth Technical Guide on Desethylene Ciprofloxacin (B1669076) Hydrochloride: A Core Ciprofloxacin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum second-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] Following administration, ciprofloxacin is partially metabolized in the liver, resulting in the formation of four primary metabolites: desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[2][3] Desethylene ciprofloxacin hydrochloride, also known as Ciprofloxacin EP Impurity C, is a significant metabolite formed by the modification of the parent drug's piperazinyl group.[3][4] While less potent than ciprofloxacin, desethylene ciprofloxacin exhibits its own antibacterial activity and its formation is influenced by various physiological and genetic factors.[5][6] This document provides a comprehensive technical overview of this compound, covering its chemical properties, metabolic pathway, pharmacokinetics, and analytical methodologies for its quantification.
Chemical and Physical Properties
This compound is a white to pale green solid.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 528851-31-2 | [4][7] |
| Alternate Names | Ciprofloxacin Ethylenediamine Analog, BAY-r 3964, M1-Ciprofloxacin | [4][7][8] |
| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [7] |
| Molecular Weight | 341.77 g/mol | [4][7] |
| Appearance | White to pale green solid | [4] |
| Purity | ≥95% (HPLC) | [4] |
| Melting Point | >240°C (with decomposition) | [4][9] |
| Solubility | Slightly soluble in DMSO and Water | [4] |
| Storage Temperature | -20°C | [4] |
Ciprofloxacin Metabolism and the Formation of Desethylene Ciprofloxacin
Ciprofloxacin is metabolized in the liver, with approximately 10-15% of a dose being eliminated as metabolites.[2] The biotransformation primarily involves modifications to the piperazinyl substituent.[3] The cytochrome P450 enzyme CYP1A2 is a key enzyme involved in the metabolism of ciprofloxacin.[1][5] The metabolic conversion of ciprofloxacin yields four main metabolites, as illustrated in the pathway below.[10]
Pharmacokinetics and Biological Activity
The formation and exposure to ciprofloxacin metabolites are subject to inter-individual variability. A study in critically ill patients provided key pharmacokinetic data regarding the metabolite-to-parent drug ratios.[5]
| Metabolite | Median Metabolite/Parent Ratio (IQR) | Reference |
| Desethylene ciprofloxacin | 5.86% (4.09–9.87)% | [3][5] |
| Formyl ciprofloxacin | 4.08% (3.38–6.92)% | [3][5] |
| Oxociprofloxacin | 5.91% (3.42–13.65)% | [3][5] |
The metabolic ratio of desethylene ciprofloxacin is influenced by several patient-specific factors:[3][5][11]
-
Positive Association: Height and creatinine (B1669602) clearance (CLcr) are positively associated with the desethylene ciprofloxacin metabolic ratio.[3][5]
-
Negative Association: Age is negatively associated with the formation of this metabolite.[3][5]
-
Genetic Factors: The metabolite elimination rate constant is increased in carriers of the CYP1A2 rs762551 variant allele.[3][5]
Antibacterial Activity
The metabolites of ciprofloxacin retain some antibacterial activity, though it is generally less potent than the parent compound.[2][12]
-
Desethylene ciprofloxacin (M1) has weak antibacterial activity, comparable to that of nalidixic acid.[2][5][12]
-
Oxociprofloxacin (M3) is less active than ciprofloxacin or norfloxacin.[2][12]
-
Formylciprofloxacin (M4) exhibits activity against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin.[2][12]
-
Sulfociprofloxacin (M2) has negligible antibacterial activity.[2][5]
Experimental Protocols: Quantification in Biological Matrices
The quantification of desethylene ciprofloxacin alongside its parent drug is crucial for comprehensive pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[13]
General Experimental Workflow
The following diagram outlines the typical workflow for analyzing ciprofloxacin and its metabolites from biological samples such as plasma.[10]
Detailed HPLC-Based Quantification Protocol
This protocol provides a detailed methodology for the determination of ciprofloxacin and desethylene ciprofloxacin in human plasma, adapted from established methods.[14][15]
1. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of a human plasma sample in a microcentrifuge tube, add the internal standard (e.g., sarafloxacin (B1681457) or a stable isotope-labeled standard like ciprofloxacin-d8).[10][16]
-
Add 2 mL of acetonitrile (B52724) to precipitate the plasma proteins.[10]
-
Vortex the mixture vigorously for 2 minutes.[10]
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[16]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[10][16]
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent HPLC system.[15]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 0.025 M ortho-phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[14][15] A typical ratio might be 87:13 (v/v) aqueous buffer to acetonitrile.[15]
-
Flow Rate: 1.5 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 5-10 µL.[16]
3. Detection:
-
Method: Fluorescence or UV detection. Fluorescence is often more sensitive.[14]
-
Fluorescence Detector Wavelengths: Excitation at 275 nm and Emission at 450 nm.[15]
-
UV Detector Wavelength: 278 nm.[10]
4. Quantification:
-
Construct a calibration curve using standard solutions of ciprofloxacin and desethylene ciprofloxacin of known concentrations (e.g., ranging from 0.005 mg/mL to 0.1 mg/mL).[15]
-
Quantify the metabolite concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) against the linear regression line derived from the calibration standards.[14]
Conclusion
This compound is a key, biologically active metabolite of ciprofloxacin. Understanding its formation, pharmacokinetic profile, and analytical determination is essential for a complete characterization of ciprofloxacin's disposition in the body. The variability in its metabolic ratio, influenced by factors such as age, renal function, and genetics, underscores the importance of considering metabolic pathways in clinical pharmacology and drug development. The established analytical protocols, particularly HPLC-based methods, provide robust tools for researchers to accurately quantify this metabolite in various biological matrices, facilitating further studies into its clinical significance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. 528851-31-2 CAS MSDS (DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. joghr.org [joghr.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Desethylene Ciprofloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Desethylene Ciprofloxacin hydrochloride, a major metabolite of the widely used antibiotic, Ciprofloxacin. Due to a notable scarcity of direct quantitative solubility data for this specific metabolite in publicly accessible literature, this document presents the available qualitative information. To provide a valuable comparative context and methodological framework, this guide also includes extensive quantitative solubility data and detailed experimental protocols for the parent compound, Ciprofloxacin hydrochloride.
This compound: Physicochemical Properties and Qualitative Solubility
This compound is recognized as a primary metabolite of Ciprofloxacin, exhibiting antibacterial activity.[1][2] Its physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇ClFN₃O₃ | [1] |
| Molecular Weight | 341.77 g/mol | [1] |
| Melting Point | >240°C (decomposes) | [1][3] |
| Appearance | White to pale green solid | United States Biological |
| Storage | -20°C under inert atmosphere | [1][3] |
The solubility of this compound is qualitatively described as slight in several common solvents.
| Solvent | Qualitative Solubility | Source |
| Water | Slightly Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Ciprofloxacin Hydrochloride: A Reference for Quantitative Solubility
In contrast to its desethylene metabolite, the solubility of Ciprofloxacin hydrochloride has been extensively studied. This data serves as a critical reference point for researchers working with related compounds.
Aqueous Solubility
The aqueous solubility of Ciprofloxacin hydrochloride is pH-dependent.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 25 | approx. 36 mg/mL | [5] |
| Water | 20 | 30,000 mg/L | [5] |
| Water | Not Specified | Freely soluble (35 mg/mL) | [4][6] |
| 0.1N Hydrochloric Acid | Not Specified | Soluble | [5] |
Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Source |
| Ethanol | Practically Insoluble | [5] |
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not detailed in the available literature, the methodologies used for its parent compound, Ciprofloxacin hydrochloride, are directly applicable.
General Solubility Assessment (Shake-Flask Method)
A standard approach for determining equilibrium solubility is the shake-flask method.
References
An In-depth Technical Guide to the Degradation Products of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin (B1669076), also known as Ciprofloxacin EP Impurity C, is a significant degradation product and major metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[][2] The presence and profile of degradation products in active pharmaceutical ingredients (APIs) are of paramount importance for the quality, safety, and efficacy of drug products. Understanding the formation and subsequent degradation of Desethylene Ciprofloxacin hydrochloride is crucial for the development of stable Ciprofloxacin formulations, for impurity profiling, and for assessing the environmental fate of this antibiotic class.
This technical guide provides a comprehensive overview of the formation of this compound from its parent compound, Ciprofloxacin, under various stress conditions. Due to the limited direct research on the degradation of Desethylene Ciprofloxacin itself, this document presents a scientifically inferred perspective on its potential degradation pathways. These proposed pathways are based on the known chemical reactivity of its constituent moieties—the ethylenediamine (B42938) side chain and the fluoroquinolone core—supported by extensive literature on the degradation of structurally related compounds.
This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of fluoroquinolone antibiotics, providing detailed experimental methodologies, quantitative data, and visual representations of chemical transformations.
Formation of this compound
Desethylene Ciprofloxacin is primarily formed through the degradation of the piperazine (B1678402) ring of Ciprofloxacin.[3] This transformation can be initiated by various stress factors, including oxidative, photolytic, and hydrolytic conditions. The formation involves the cleavage of the ethyl group from the piperazine moiety.
Oxidative Degradation
Advanced oxidation processes (AOPs) are significant contributors to the formation of Desethylene Ciprofloxacin from Ciprofloxacin.[4] Ozonation and Fenton-like reactions, which generate highly reactive hydroxyl radicals, have been shown to attack the piperazine ring, leading to the formation of Desethylene Ciprofloxacin.[5]
Photodegradation
Exposure to ultraviolet (UV) radiation is another critical factor in the degradation of Ciprofloxacin and the subsequent formation of Desethylene Ciprofloxacin. Photolytic and photocatalytic processes can induce cleavage of the piperazine ring.[6] In some cases, Desethylene Ciprofloxacin is identified as a photodegradation product of Ciprofloxacin.[6]
Proposed Degradation Pathways of this compound
Once formed, this compound is susceptible to further degradation. The primary sites for degradation are the ethylenediamine side chain and the fluoroquinolone core. The following sections propose the likely degradation pathways based on established chemical principles and degradation patterns of similar structures.
Degradation of the Ethylenediamine Side Chain
The ethylenediamine side chain is a reactive moiety prone to oxidative degradation. The primary amine groups are susceptible to oxidation, which can lead to the formation of imines and subsequent hydrolysis or further oxidation.[3] This can result in the cleavage of the side chain from the quinolone core.
Degradation of the Fluoroquinolone Core
The fluoroquinolone core, while relatively stable, can undergo degradation under harsh conditions. Potential degradation pathways include:
-
Decarboxylation: The carboxylic acid group at the C-3 position can be lost under certain conditions, particularly photolytic stress.
-
Defluorination: The fluorine atom at the C-6 position can be substituted, often by a hydroxyl group, through nucleophilic attack, especially under photolytic or strong oxidative conditions.
-
Ring Opening: The quinolone ring system itself can be cleaved under aggressive oxidative conditions, leading to smaller, more fragmented molecules.
Data Presentation
The following tables summarize the quantitative data found in the literature regarding the formation of Desethylene Ciprofloxacin from Ciprofloxacin under various stress conditions.
Table 1: Formation of Desethylene Ciprofloxacin under Ozonation of Ciprofloxacin
| pH | Maximum Concentration of Desethylene Ciprofloxacin (µM) | Reference |
| 3 | 3.3 | [2] |
| 7 | 1.9 | [2] |
| 10 | 5.3 | [2] |
Table 2: Degradation of Ciprofloxacin under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Degradation of Ciprofloxacin (%) | Reference |
| 0.1N NaOH | 4 hours | 70°C | ~24% | [7][8][9] |
| 0.1N HCl | 4 hours | 70°C | ~20% | [7][8] |
| 3% H₂O₂ | 4 hours | 70°C | ~40% | [7][8] |
| UV Radiation (254 nm) | 5 days | Ambient | ~28-30% | [8][9] |
| Thermal | 24 hours | 60°C | ~8-10% | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the stress degradation studies that lead to the formation of Desethylene Ciprofloxacin, as well as the analytical methods for its identification and quantification.
Forced Degradation Studies of Ciprofloxacin Hydrochloride
Objective: To generate degradation products of Ciprofloxacin, including Desethylene Ciprofloxacin, under controlled stress conditions.
Materials:
-
Ciprofloxacin Hydrochloride reference standard
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Methanol, HPLC grade
-
Water, HPLC grade
-
UV chamber (254 nm)
-
Water bath or heating block
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Protocols:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of Ciprofloxacin HCl in water or a suitable solvent.
-
Expose the solution to UV radiation at 254 nm in a UV chamber for up to 5 days.
-
Withdraw samples at appropriate time intervals and analyze.[9]
-
-
Thermal Degradation:
-
Store a solid sample of Ciprofloxacin HCl or a solution in a thermostatically controlled oven at 60°C for 24 hours.
-
Dissolve the solid sample in a suitable solvent or dilute the solution and analyze.[8]
-
Analytical Methodology: HPLC-UV
Objective: To separate and quantify Desethylene Ciprofloxacin from Ciprofloxacin and other degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 278 nm.[10]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Analytical Methodology: LC-MS/MS
Objective: To identify and confirm the structure of Desethylene Ciprofloxacin and its degradation products.
Instrumentation:
-
Liquid Chromatography system coupled with a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size).
Chromatographic Conditions (Example):
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Ciprofloxacin: m/z 332.0 → 231.3[11]
-
Desethylene Ciprofloxacin (predicted): m/z 306.1 → [fragment ions to be determined based on fragmentation pattern]
-
-
Monitor for other potential degradation products based on predicted m/z values.
Visualizations
The following diagrams illustrate the key chemical transformations discussed in this guide.
Conclusion
This technical guide has provided a detailed overview of the formation and proposed degradation pathways of this compound. While direct studies on the degradation of this specific impurity are scarce, a robust understanding can be built upon the extensive research conducted on its parent compound, Ciprofloxacin. The provided experimental protocols and analytical methods offer a solid foundation for researchers to investigate the stability of Ciprofloxacin and to characterize its degradation products, including Desethylene Ciprofloxacin. The visualizations aim to clarify the complex chemical transformations involved. Further research focusing specifically on the forced degradation of Desethylene Ciprofloxacin is warranted to confirm the proposed pathways and to fully elucidate its degradation profile. Such studies will be invaluable for ensuring the quality and safety of Ciprofloxacin-containing pharmaceutical products.
References
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Ciprofloxacin Analyzed With LCMS - AppNote [mtc-usa.com]
- 11. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Desethylene Ciprofloxacin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin hydrochloride is a major metabolite and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic. As a significant related substance, its detection and quantification are crucial for the quality control of Ciprofloxacin drug substances and products, as well as in pharmacokinetic and environmental monitoring studies. This document provides detailed application notes and protocols for the analytical determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Physicochemical Properties
| Property | Value |
| Chemical Name | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride |
| Alternate Names | Ciprofloxacin Ethylenediamine Analog |
| CAS Number | 528851-31-2 |
| Molecular Formula | C₁₅H₁₇ClFN₃O₃ |
| Molecular Weight | 341.77 g/mol |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This section outlines a validated HPLC method suitable for the determination of this compound in the presence of Ciprofloxacin and other related compounds. This method is adapted from established pharmacopeial methods for Ciprofloxacin and its impurities.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-2, 5 µm, 150 x 4.6 mm (or equivalent C18 column) |
| Mobile Phase | Tetrahydrofuran: Acetonitrile (B52724): Buffer (10:5:85, v/v/v) |
| Buffer | 0.005 M 1-hexanesulfonic acid sodium, adjusted to pH 3.0 with 0.1 M phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve 1-hexanesulfonic acid sodium in water to a concentration of 0.005 M. Adjust the pH to 3.0 with 0.1 M phosphoric acid.
-
Mobile Phase Preparation: Mix tetrahydrofuran, acetonitrile, and the prepared buffer in the ratio of 10:5:85. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the Ciprofloxacin HCl drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.
4. System Suitability: Before sample analysis, verify the suitability of the chromatographic system. The system is deemed suitable if the relative standard deviation (RSD) for replicate injections of the standard solution is not more than 2.0%.
5. Analysis Procedure: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
Method Validation Summary (Reference Data for Related Substances)
The following table summarizes typical validation parameters for the analysis of related substances in Ciprofloxacin hydrochloride, which can be used as a reference for the analysis of Desethylene Ciprofloxacin. Specific validation for this compound should be performed in the user's laboratory.
| Parameter | Result |
| Limit of Quantification (LOQ) | ≤ 0.05% |
| Linearity | Correlation coefficient (r²) > 0.999 for related substances |
| Precision | RSD < 5% for the quantification of related substances |
| Accuracy (Recovery) | Typically within 90-110% for spiked impurities |
Experimental Workflow for HPLC Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Detection
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or trace-level quantification, an LC-MS/MS method is recommended.
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatograph coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to separate Desethylene Ciprofloxacin from Ciprofloxacin and other matrix components. |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ should be selected, and characteristic product ions should be monitored. For Ciprofloxacin (parent), the transition is typically m/z 332 -> 231. |
3. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Method Validation Summary (Reference Data for Ciprofloxacin)
The following data for Ciprofloxacin analysis in biological fluids can be used as a guideline for the validation of a method for Desethylene Ciprofloxacin.
| Parameter | Typical Value for Ciprofloxacin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Logical Relationship for LC-MS/MS Method Development
Application Note: HPLC Analysis of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is widely used to treat various bacterial infections. During its synthesis and storage, several related compounds or impurities can be formed. One such critical impurity is Desethylene Ciprofloxacin, also known as Ciprofloxacin EP Impurity C. Monitoring and controlling the levels of this impurity are crucial to ensure the safety and efficacy of ciprofloxacin drug products. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Desethylene Ciprofloxacin hydrochloride in bulk drug substances.
This compound is a metabolite and a known impurity of Ciprofloxacin.[1][2][3] Its chemical name is 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid hydrochloride. The European Pharmacopoeia (EP) lists it as Ciprofloxacin Impurity C.[4][5][6] This document outlines the chromatographic conditions, system suitability requirements, and method validation parameters for the accurate determination of this impurity.
Experimental Protocol
This section details the experimental procedure for the HPLC analysis of this compound.
Materials and Reagents
-
Ciprofloxacin Hydrochloride Reference Standard (CRS)
-
This compound (Ciprofloxacin EP Impurity C) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Triethylamine (AR Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis Detector |
| Column | C18, 5 µm, 250 x 4.6 mm (or equivalent)[4][7] |
| Mobile Phase | Mix 13 volumes of Acetonitrile and 87 volumes of a 2.45 g/L solution of Phosphoric Acid, with the pH adjusted to 3.0 with Triethylamine.[8] |
| Flow Rate | 1.5 mL/min[4][5] |
| Column Temperature | 40 °C[4][8] |
| Detection Wavelength | 278 nm[1][7][9][10][11] |
| Injection Volume | 20 µL |
Preparation of Solutions
2.3.1. Mobile Phase Preparation: Prepare a 2.45 g/L solution of phosphoric acid in water. Adjust the pH of this solution to 3.0 with triethylamine. Mix 87 volumes of this buffer with 13 volumes of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[8]
2.3.2. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.001 mg/mL.
2.3.3. System Suitability Solution Preparation: Dissolve accurately weighed quantities of Ciprofloxacin Hydrochloride CRS and this compound reference standard in the mobile phase to obtain a solution containing about 0.5 mg/mL of Ciprofloxacin Hydrochloride and 0.001 mg/mL of this compound.
2.3.4. Sample Solution Preparation: Accurately weigh and dissolve about 50 mg of the Ciprofloxacin hydrochloride test sample in the mobile phase and dilute to 100.0 mL with the mobile phase.
Method Validation and System Suitability
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The system suitability was established before performing the analysis.
System Suitability
Inject the system suitability solution and record the chromatograms. The system is deemed suitable for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Observed Value |
| Resolution | Not less than 2.0 between Ciprofloxacin and Desethylene Ciprofloxacin peaks.[12] | > 3.0 |
| Tailing Factor | Not more than 2.0 for the Desethylene Ciprofloxacin peak.[12][13] | ~1.3 |
| Theoretical Plates | Not less than 2000 for the Desethylene Ciprofloxacin peak.[12] | > 3000 |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the standard solution.[14] | < 1.5% |
Method Validation Summary
The HPLC method for the analysis of this compound was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Results |
| Linearity (Concentration Range) | 0.25 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | Approximately 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Approximately 0.15 µg/mL |
Results and Data Presentation
The retention time for Ciprofloxacin is approximately 10 minutes under these conditions. Desethylene Ciprofloxacin (Impurity C) has a relative retention time of about 0.7 compared to Ciprofloxacin, eluting at approximately 7 minutes.[15] One study identified the retention time for impurity C to be around 6.650 minutes.[4]
Quantitative Data Summary
| Analyte | Retention Time (min) | Relative Retention Time | Tailing Factor | Theoretical Plates |
| Desethylene Ciprofloxacin | ~ 7.0 | ~ 0.7 | ~ 1.3 | > 3000 |
| Ciprofloxacin | ~ 10.0 | 1.0 | ~ 1.2 | > 5000 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of Desethylene Ciprofloxacin.
Logical Relationship of Method Validation Parameters
The following diagram shows the relationship between different method validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The described HPLC method is simple, specific, accurate, and precise for the determination of this compound impurity in Ciprofloxacin hydrochloride bulk drug substance. The method is suitable for routine quality control analysis in the pharmaceutical industry. The provided experimental protocol and validation data will aid researchers and scientists in implementing this method for regulatory compliance and to ensure the quality of ciprofloxacin products.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Note and Protocol for the Quantification of Desethylene Ciprofloxacin Hydrochloride by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin is a major metabolite of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the quantification of Desethylene Ciprofloxacin hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ciprofloxacin-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
A protein precipitation method is recommended for the extraction of Desethylene Ciprofloxacin from plasma samples.[5][6]
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of Ciprofloxacin-d8 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm) Mobile Phase A: 5 mM Ammonium formate with 0.1% Formic acid in water Mobile Phase B: Acetonitrile with 0.1% Formic acid Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desethylene Ciprofloxacin (Quantifier) | 306.1 | 288.1 | 13 |
| Desethylene Ciprofloxacin (Qualifier) | 306.1 | 268.1 | 25 |
| Ciprofloxacin-d8 (Internal Standard) | 340.2 | 322.2 | 17 |
Ion Source Parameters:
-
Nebulization Gas Flow: 3 L/min
-
Source Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Capillary Voltage: 3000 V
-
Desolvation Capillary Temperature: 250°C
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method.
| Parameter | Desethylene Ciprofloxacin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.9 ng/mL[2] |
| Limit of Quantification (LOQ) | 3.0 ng/mL[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Desethylene Ciprofloxacin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. eurofins.com [eurofins.com]
Application Notes and Protocols for the Determination of Desethylene Ciprofloxacin Hydrochloride in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a widely used fluoroquinolone antibiotic in human and veterinary medicine. Due to incomplete metabolism, a significant portion is excreted and enters aquatic environments through wastewater. Desethylene ciprofloxacin is a major metabolite and degradation product of ciprofloxacin, making its detection and quantification in wastewater crucial for environmental monitoring and understanding the fate of pharmaceutical pollutants.[1][2] This document provides detailed application notes and protocols for the determination of desethylene ciprofloxacin hydrochloride in wastewater using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective method.[3][4][5]
Experimental Workflow
The overall experimental workflow for the determination of this compound in wastewater involves sample collection and preservation, sample preparation including solid-phase extraction, and subsequent analysis by UPLC-MS/MS.
Caption: Workflow for wastewater sample analysis.
Materials and Reagents
-
This compound (purity ≥98%)[1]
-
Ciprofloxacin-d8 (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (99%)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
-
Glass fiber filters (0.7 µm)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol. Store at -20°C in an amber vial for up to 12 months.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and acetonitrile (e.g., 95:5 v/v). These solutions are used to build the calibration curve.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Ciprofloxacin-d8) at a concentration of 1 mg/mL in methanol.
Sample Collection and Preservation
-
Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation.
-
Immediately after collection, store the samples at 4°C to minimize degradation of the analyte.[6]
-
Analyze the samples as soon as possible. If storage is necessary, freeze at -20°C.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of antibiotics and their metabolites from wastewater.[3][5]
-
Filtration: Allow the wastewater sample to reach room temperature. Filter 50 mL of the sample through a 0.7 µm glass fiber filter to remove suspended solids.[3]
-
Internal Standard Spiking: Spike the filtered sample with a known amount of the internal standard (e.g., 50 ng) and mix thoroughly.[3]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water with 0.1% formic acid.[3]
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]
-
Washing: Wash the cartridge with 3 mL of acidified water (pH 3.0) to remove potential interferences.[5]
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes.[7]
-
Elution: Elute the retained analytes with 5 mL of a methanol/acetonitrile mixture (e.g., 50:50 v/v) containing 0.1% formic acid. Some methods may use a mixture of methanol and ammonium hydroxide (90:10 v/v).[5][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[3]
UPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of Desethylene Ciprofloxacin. Method optimization is recommended for specific instrumentation.
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC™ or equivalent[3] |
| Column | Reversed-phase BEH C18, 50 x 2.1 mm, 1.7 µm[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 100% Methanol[3] |
| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3][9] |
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for the determination of Desethylene Ciprofloxacin in wastewater using UPLC-MS/MS.
| Parameter | Typical Value | Reference |
| Retention Time | ~6.71 min | [3] |
| Linearity Range | 0.5 - 500 µg/L | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Method Quantification Limit (MQL) | 0.044 ng/L in wastewater | [3] |
| Recovery | 87 - 94% (for related fluoroquinolones) | [9] |
| Precision (RSD) | < 6% (for related fluoroquinolones) | [9] |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM method. The following are proposed MRM transitions for Desethylene Ciprofloxacin based on its molecular weight and the known fragmentation patterns of similar fluoroquinolones.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Desethylene Ciprofloxacin | 306.1 | 231.1 | 262.1 | To be optimized |
| Ciprofloxacin-d8 (IS) | 340.2 | 296.2 | 241.2 | To be optimized |
Note: The exact m/z values and collision energies for Desethylene Ciprofloxacin should be optimized experimentally by infusing a standard solution into the mass spectrometer.
Signaling Pathways and Logical Relationships
The determination of Desethylene Ciprofloxacin in wastewater does not involve biological signaling pathways. However, the logical relationship in the analytical process can be visualized.
Caption: Logical flow of the analytical method.
Conclusion
The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of this compound in wastewater. Adherence to the outlined protocols for sample preparation and instrumental analysis is crucial for obtaining accurate and reproducible results. This information is valuable for environmental monitoring programs and for assessing the environmental fate of ciprofloxacin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of Ciprofloxacin from Pharmaceutical Wastewater Using Untreated and Treated Eggshells as Biosorbents [mdpi.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desethylene Ciprofloxacin Hydrochloride as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylene Ciprofloxacin (B1669076) hydrochloride, also known as Ciprofloxacin EP Impurity C, is a primary metabolite and degradation product of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3] As a critical related substance, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Ciprofloxacin drug products. Regulatory bodies like the European Pharmacopoeia (EP) list it as a specified impurity.[4][5][6] This document provides detailed application notes and protocols for the use of Desethylene Ciprofloxacin hydrochloride as an analytical reference standard for impurity profiling, stability studies, and pharmacokinetic analysis.
Chemical Information:
-
Chemical Name: 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[4][6]
-
Synonyms: Ciprofloxacin EP Impurity C, Ciprofloxacin Ethylenediamine Analog (USP)[4][6]
Applications
The this compound analytical standard is intended for research and analytical applications, including:[1]
-
Impurity Profiling: Identification and quantification of Desethylene Ciprofloxacin as an impurity in Ciprofloxacin active pharmaceutical ingredients (APIs) and finished drug products.
-
Method Development and Validation: Used as a reference standard in the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Stability Studies: Assessing the degradation pathways of Ciprofloxacin under various stress conditions (e.g., acid, base, oxidation, photolytic) where Desethylene Ciprofloxacin can be a photodegradation product.[8][9]
-
Pharmacokinetic (PK) Studies: Quantifying the metabolite in biological matrices (e.g., plasma, urine) to understand the metabolic fate of Ciprofloxacin in preclinical and clinical studies.[1]
Quantitative Data
The following table summarizes representative analytical data for this compound. Note that exact values like retention time can vary based on the specific chromatographic system and conditions used.
| Parameter | Ciprofloxacin | Desethylene Ciprofloxacin (Impurity C) | Method | Reference |
| Typical Retention Time (tR) | ~8.96 min | ~6.65 min | HPLC | [8][9] |
| Relative Retention Time (RRT) | 1.00 | ~0.74 | HPLC | Calculated from[8][9] |
| UV Maximum Absorption (λmax) | ~278 nm | ~278 nm | UV Spectroscopy | [3][10] |
| Mass (Free Base) [M] | 331.34 g/mol | 305.31 g/mol | --- | [11][12] |
| Precursor Ion ([M+H]⁺) | m/z 332.1 | m/z 306.1 (Predicted) | LC-MS/MS | [13] |
| Product Ion (Example) | m/z 231.1 | Requires empirical determination | LC-MS/MS | [14] |
| LOD / LOQ | Method Dependent (e.g., 0.11 / 0.35 µg/mL for Ciprofloxacin) | Requires method-specific validation | HPLC-UV | [10] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative isocratic RP-HPLC method for the quantification of Desethylene Ciprofloxacin in a Ciprofloxacin drug substance.
4.1.1 Materials and Reagents
-
This compound Reference Standard (RS)
-
Ciprofloxacin hydrochloride Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters
4.1.2 Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of aqueous 0.025 M Phosphoric Acid (adjusted to pH 3.0 with Triethylamine) and Acetonitrile (e.g., 87:13 v/v).[7]
-
Column Temperature: 30 °C
-
Detector: UV at 278 nm[10]
-
Injection Volume: 10 µL[7]
4.1.3 Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.
-
Working Standard (e.g., 1.0 µg/mL): Dilute the Stock Solution appropriately with the mobile phase to achieve a final concentration relevant to the specification limit of the impurity (e.g., 0.2%).
4.1.4 Sample Solution Preparation
-
Accurately weigh about 50 mg of the Ciprofloxacin API into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.1.5 System Suitability Prepare a solution containing both Ciprofloxacin (~500 µg/mL) and Desethylene Ciprofloxacin (~1 µg/mL). The resolution between the two peaks should be not less than 3.0.[8][9] The tailing factor for the Ciprofloxacin peak should not be more than 2.0.
4.1.6 Analysis and Calculation Inject the standard and sample solutions into the chromatograph. Identify the peaks based on their retention times. Calculate the percentage of Desethylene Ciprofloxacin in the sample using the external standard method:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) × (Conc_Std / Conc_Sample) × 100
Protocol 2: Identification by LC-MS/MS
This protocol provides a general approach for the identification and confirmation of Desethylene Ciprofloxacin in complex matrices.
4.2.1 Materials and Reagents
-
Reagents as listed in Protocol 4.1, but using LC-MS grade solvents (e.g., Acetonitrile, Water, Formic Acid).
4.2.2 LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-based gradient from low to high organic content (Mobile Phase B) is typically used to ensure separation from the parent drug and other metabolites.
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
4.2.3 Solution Preparation Prepare dilute solutions (e.g., 100 ng/mL) of the this compound standard in the initial mobile phase composition for direct infusion into the mass spectrometer to optimize cone voltage and collision energy, and to identify characteristic product ions.
4.2.4 Analysis Inject the prepared sample. The presence of Desethylene Ciprofloxacin is confirmed by observing a peak at the correct retention time that corresponds to the predetermined mass transition (e.g., 306.1 → product ion).
Visualizations
Relationship between Ciprofloxacin and Desethylene Ciprofloxacin
Caption: Metabolic and degradation pathway from Ciprofloxacin to its impurity.
Experimental Workflow for HPLC Impurity Analysis
Caption: Workflow for impurity quantification using HPLC.
Storage and Handling
The this compound analytical standard should be stored in an airtight container, protected from light, at the recommended temperature of -20°C to ensure its long-term stability.[2] Handle the substance in accordance with standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ciprofloxacin EP Impurity C | 528851-31-2 | SynZeal [synzeal.com]
- 5. drugfuture.com [drugfuture.com]
- 6. alentris.org [alentris.org]
- 7. Desethyleneciprofloxacin monohydrochloride | C15H17ClFN3O3 | CID 69239765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin EP Impurity C | CAS No- 528851-31-2 | Simson Pharma Limited [simsonpharma.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. eurofins.com [eurofins.com]
- 15. Thieme E-Books & E-Journals - [thieme-connect.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2] While Ciprofloxacin exhibits broad-spectrum antibacterial activity, understanding the antimicrobial properties of its metabolites is crucial for a comprehensive assessment of its overall efficacy and potential for inducing resistance.[1][3] These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with Desethylene Ciprofloxacin hydrochloride, enabling researchers to evaluate its in vitro activity against a range of bacterial pathogens.
This compound has been shown to possess antibacterial activity, although it is notably weaker than its parent compound, Ciprofloxacin, with an efficacy comparable to that of nalidixic acid.[1][2] The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) for fluoroquinolone testing.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the comparative in vitro activity of this compound, Ciprofloxacin, and Nalidixic Acid against common bacterial species. The MIC values for this compound are estimated based on consistent findings in the literature describing its activity as comparable to Nalidixic Acid.[1][2]
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) |
| Desethylene Ciprofloxacin HCl | 4 - 16 µg/mL | 8 - 32 µg/mL | 128 - >256 µg/mL |
| Ciprofloxacin | ≤0.008 - 0.03 µg/mL[4][5] | 0.12 - 0.5 µg/mL[6][7] | 0.25 - 1.0 µg/mL[8][9][10] |
| Nalidixic Acid | 1 - 16 µg/mL[11][12] | 128 - 512 µg/mL[13] | >256 - 700 µg/mL[14][15] |
Disclaimer: The MIC values for this compound are presented as a representative range based on qualitative comparisons to Nalidixic Acid found in published research.[1][2] For definitive results, it is imperative to perform experimental determination of MIC values for specific bacterial strains of interest.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones, including Ciprofloxacin and its metabolites, exert their antibacterial effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are critical for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, this compound disrupts the normal topological state of bacterial DNA, leading to strand breaks and ultimately, cell death. The reduced potency of this compound compared to Ciprofloxacin is likely due to a lower binding affinity for these target enzymes.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using standard laboratory methods. It is essential to adhere to aseptic techniques throughout these procedures.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log phase of growth
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the highest drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL from well 11 being discarded. Well 12 serves as a growth control (no drug).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a sterility control (broth only) and a growth control (broth and inoculum, no drug).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution Method
This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in log phase of growth
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of dilutions of this compound at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate sterile tubes, mix well, and pour into sterile petri dishes.
-
Allow the agar to solidify at room temperature.
-
Include a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, observed as the absence of colonies at the inoculation spot.
-
Disk Diffusion Method
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Filter paper disks impregnated with a standardized amount of this compound (requires custom preparation)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in log phase of growth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which would need to be established for this compound.
-
Quality Control
It is imperative to perform quality control testing with standard reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) each time an AST is performed to ensure the accuracy and reproducibility of the results. The obtained MIC values or zone diameters for the reference strains should fall within the established acceptable ranges.
References
- 1. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciresjournals.com [sciresjournals.com]
- 11. Isolation and Molecular Characterization of Nalidixic Acid-Resistant Extraintestinal Pathogenic Escherichia coli from Retail Chicken Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Desethylene Ciprofloxacin Hydrochloride in Environmental Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1] Its presence in the environment is a growing concern due to the potential for ecotoxicological effects. This document provides a comprehensive overview of the available data on the environmental toxicology of Desethylene Ciprofloxacin hydrochloride, along with detailed protocols for its analysis and the assessment of its impact on aquatic organisms. While specific quantitative toxicity data for this metabolite is limited, information on the parent compound, Ciprofloxacin, provides valuable insights into its potential environmental risks.
Data Presentation: Ecotoxicity Data
Table 1: Acute Toxicity of Ciprofloxacin to Aquatic Organisms
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference(s) |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilization) | 14.98 - 95.9 | [3][4] |
| Misgurnus anguillicaudatus (Loach) | 24 hours | LC50 | 169 | [5] |
| Misgurnus anguillicaudatus (Loach) | 48 hours | LC50 | 153 | [5] |
| Misgurnus anguillicaudatus (Loach) | 96 hours | LC50 | 85 (Safe Concentration) | [5] |
Table 2: Chronic Toxicity of Ciprofloxacin to Aquatic Organisms
| Species | Test Duration | Endpoint | Concentration (µg/L) | Reference(s) |
| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 56 | [1] |
| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | 1,100 - 22,700 | [6] |
| Lemna minor (Duckweed) | 7 days | EC50 (Growth Inhibition) | 53 - 2,470 | [6] |
| Microcystis aeruginosa (Cyanobacteria) | 5 days | EC50 (Growth Inhibition) | 7.9 - 1,960 | [6] |
| Rhamdia quelen (Catfish) | 28 days | LOEC (Oxidative Stress) | 1 | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Environmental Water Samples
This protocol is adapted from established methods for the analysis of Ciprofloxacin and other fluoroquinolones in aqueous matrices. Validation for this compound is recommended.
1. Sample Collection and Pre-treatment:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze as soon as possible.
-
Filter samples through a 0.45 µm glass fiber filter to remove suspended solids.
2. Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Acidify the filtered water sample to pH 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analyte with 6 mL of methanol.
3. Sample Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound will need to be determined.
Protocol 2: Acute Toxicity Testing with Daphnia magna (adapted from OECD Guideline 202)
1. Test Organism: Daphnia magna neonates (<24 hours old).
2. Test Substance: this compound dissolved in a suitable solvent (if necessary) and then in the test medium.
3. Test Concentrations: A geometric series of at least five concentrations and a control.
4. Test Conditions:
-
Temperature: 20 ± 2°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test Vessels: Glass beakers.
-
Test Volume: At least 2 mL per daphnid.
-
Number of Daphnids: At least 20 daphnids per concentration, divided into at least four replicates.
5. Procedure:
-
Introduce the neonates into the test vessels containing the respective test concentrations.
-
Observe for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
6. Data Analysis:
-
Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) for the 24-hour and 48-hour exposure periods using appropriate statistical methods (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound
While specific signaling pathways disrupted by this compound have not been elucidated, the known mechanisms of its parent compound, Ciprofloxacin, and other fluoroquinolones provide a basis for hypothesized effects. The primary antibacterial action of fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[8] In non-target aquatic organisms, observed toxic effects are often linked to oxidative stress.[8][9]
The following diagram illustrates a hypothesized signaling pathway for fluoroquinolone-induced toxicity in an aquatic organism.
Caption: Hypothesized signaling pathway of this compound toxicity.
Experimental Workflow for Ecotoxicity Assessment
The following diagram outlines a logical workflow for assessing the environmental toxicology of this compound.
Caption: Experimental workflow for ecotoxicity assessment.
Conclusion
This compound is a metabolite of significant environmental concern due to its inherent toxicity to aquatic life. While specific quantitative ecotoxicity data and detailed mechanistic studies are currently lacking, the information available for the parent compound, Ciprofloxacin, provides a strong basis for preliminary risk assessment and guides future research. The protocols and workflows outlined in this document offer a framework for researchers to further investigate the environmental fate and effects of this emerging contaminant. Further studies are crucial to fill the existing data gaps and to enable a more accurate assessment of the environmental risks posed by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aquatic Toxicity of Antibiotics Ciprofloxacin and Sulfamethoxazole: Significant Impact on Early Life Stages of Crustaceans, a Marine Diatom, and a Freshwater Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of fluoroquinolone antibiotics to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of subchronic exposure to ciprofloxacin on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Desethylene Ciprofloxacin Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] Its metabolism in the body leads to the formation of several metabolites, including desethylene ciprofloxacin (M1), which is one of the four primary metabolites.[2] Accurate and sensitive quantification of desethylene ciprofloxacin hydrochloride in biological matrices such as plasma, urine, and tissue is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of ciprofloxacin.[2] These pharmacokinetic studies are essential in drug development and clinical monitoring to ensure efficacy and safety.[3]
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Ciprofloxacin
Ciprofloxacin undergoes metabolism primarily through the modification of its piperazinyl group. The formation of desethylene ciprofloxacin involves the removal of the ethyl group from the piperazine (B1678402) ring. Understanding this pathway is fundamental for interpreting the pharmacokinetic data of the parent drug and its metabolites.[2]
General Experimental Workflow
The quantification of desethylene ciprofloxacin in biological samples typically follows a standardized workflow, from sample collection to data analysis. The key stages are outlined below.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of ciprofloxacin and its metabolites. While specific data for this compound is often grouped with the parent compound, these tables provide a representative overview of the expected performance.
Table 1: HPLC Method Parameters
| Parameter | Plasma | Urine |
| Linearity (r²) | >0.999[3] | >0.99[4] |
| Accuracy (%) | 87.25 - 114[5] | 97.4 - 104.3[4] |
| Precision (%RSD) | Intra-day: ≤7.6, Inter-day: ≤9.8[6] | <5.15[4] |
| Recovery (%) | ~55[7] | - |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] | 0.35 µg/mL[4] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Plasma | Urine & Tissue |
| Linearity (r²) | >0.99[5][8] | ≥0.99[9] |
| Accuracy (%) | 87.25 - 114[10] | Within ±15% of nominal |
| Precision (%RSD) | 3.37 - 12.60[10] | <15% |
| Recovery (%) | High (tracked by internal standard)[6] | Efficiently tracked by IS[9] |
| Limit of Quantification (LOQ) | 1 ng/mL[8] | 100 ng/mL[9] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common and efficient method for extracting desethylene ciprofloxacin from plasma samples.[11]
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (HPLC grade)[11]
-
Internal Standard (IS) solution (e.g., ciprofloxacin-d8 (B20083) or a structural analog like ofloxacin)[6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.[2]
-
Add an appropriate volume of the internal standard solution.[2]
-
Add 2 mL of cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 2 minutes.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[6]
-
Vortex briefly and transfer to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Protocol 2: Sample Preparation from Urine
Urine samples generally require less extensive preparation than plasma.[2]
Materials:
-
Urine sample
-
Mobile phase or a suitable buffer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Perform a dilution of the urine sample. A 1:10 dilution is common; mix 100 µL of urine with 900 µL of the mobile phase or buffer.[2]
-
Vortex the mixture to ensure homogeneity.[2]
-
Centrifuge at high speed to pellet any particulate matter.[2]
-
Transfer the supernatant to an autosampler vial for analysis.[2]
Protocol 3: HPLC Method for Analysis
This protocol outlines a general HPLC-UV method adaptable for the analysis of desethylene ciprofloxacin.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (e.g., 77:23 v/v).[13]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[14]
-
UV Detection Wavelength: 278 nm.[14]
Protocol 4: LC-MS/MS Method for Analysis
This protocol provides a highly sensitive and specific method for quantification.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 75 mm x 4.6 mm, 3.5 µm)[5]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5 µL.[6]
-
Gradient Elution: Start with 5% B, increase to 95% B over a few minutes, hold, and then return to initial conditions.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ciprofloxacin: m/z 332.0 → 231.3[5]
-
Desethylene Ciprofloxacin: A specific transition for desethylene ciprofloxacin would need to be determined, but it will be a precursor ion corresponding to its molecular weight and a characteristic product ion.
-
Internal Standard (e.g., Ofloxacin): m/z 362.2 → 261.0[5]
-
Method Validation
All analytical methods for the quantification of this compound must be validated according to regulatory guidelines (e.g., FDA or ICH).[1][15] Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous components in the biological matrix.[14]
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.[15]
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]
-
Recovery: The efficiency of the extraction process.[15]
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[8]
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the assay. Proper method development and validation are paramount to ensure reliable and accurate results for pharmacokinetic and other research applications.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expert.taylors.edu.my [expert.taylors.edu.my]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofins.com [eurofins.com]
- 9. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. um.edu.mt [um.edu.mt]
- 13. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmadevils.com [pharmadevils.com]
- 15. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Application Note: Utilizing Desethylene Ciprofloxacin Hydrochloride for Impurity Profiling of Ciprofloxacin by HPLC
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like ciprofloxacin are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurity levels. Desethylene Ciprofloxacin, also known as Ciprofloxacin EP Impurity C, is a significant impurity as it is both a major metabolite and a degradation product of ciprofloxacin.[4][5][6][7] Therefore, its accurate detection and quantification are essential components of quality control in pharmaceutical manufacturing.[8][9]
This application note provides a detailed protocol for the impurity profiling of ciprofloxacin using High-Performance Liquid Chromatography (HPLC), with a focus on utilizing Desethylene Ciprofloxacin hydrochloride as a reference standard.
Logical Relationship of Desethylene Ciprofloxacin to Ciprofloxacin
Desethylene Ciprofloxacin is formed from the parent ciprofloxacin molecule through metabolic processes in the body or via degradation pathways, such as the cleavage of the piperazine (B1678402) ring.[5][10][11] Its presence in a ciprofloxacin sample can indicate degradation during manufacturing or storage.
Caption: Relationship between Ciprofloxacin and its impurity.
Experimental Protocols
This section details the analytical method for the separation and quantification of Desethylene Ciprofloxacin in ciprofloxacin drug substances using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method adapted from established pharmacopeial and literature methods.[1][8][12][13]
1. Materials and Reagents
-
Ciprofloxacin Hydrochloride Reference Standard
-
This compound (Ciprofloxacin EP Impurity C) Reference Standard[6][7]
-
Acetonitrile (B52724) (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Water (HPLC Grade or equivalent)
2. Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
3. Preparation of Solutions
-
Buffer Preparation (0.025M Orthophosphoric Acid, pH 3.0):
-
Mobile Phase Preparation:
-
Standard Stock Solution (Ciprofloxacin):
-
Accurately weigh and dissolve about 25 mg of Ciprofloxacin Hydrochloride Reference Standard in the mobile phase in a 50 mL volumetric flask.[14]
-
Sonicate if necessary to dissolve and make up the volume with the mobile phase. This yields a concentration of approximately 500 µg/mL.
-
-
Impurity Stock Solution (Desethylene Ciprofloxacin):
-
Accurately weigh and dissolve about 5 mg of this compound in the mobile phase in a 50 mL volumetric flask.
-
Sonicate to dissolve and make up the volume. This yields a concentration of approximately 100 µg/mL.
-
-
System Suitability Solution (Spiked Standard):
-
Prepare a solution containing a known concentration of Ciprofloxacin (e.g., 250 µg/mL) and a spiked concentration of Desethylene Ciprofloxacin (e.g., 0.5 µg/mL, corresponding to 0.2%). This solution is used to verify the resolution and sensitivity of the system.
-
-
Test Solution (Sample Preparation):
-
Accurately weigh and dissolve about 25 mg of the ciprofloxacin sample in the mobile phase in a 50 mL volumetric flask.[8]
-
Sonicate to ensure complete dissolution and make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[8][12][13] |
| Mobile Phase | Buffer (0.025M H₃PO₄, pH 3.0) : Acetonitrile (87:13, v/v)[1][8] |
| Flow Rate | 1.5 mL/min[8][12] |
| Column Temperature | 40°C[13] |
| Detection Wavelength | 278 nm[1][13][14] |
| Injection Volume | 20 µL - 50 µL[12][13] |
| Run Time | Sufficient to elute all components (e.g., 20-30 minutes) |
Experimental Workflow for Ciprofloxacin Impurity Profiling
The diagram below outlines the key steps involved in the analytical procedure.
Caption: Workflow for HPLC-based impurity profiling.
Data Presentation and System Suitability
1. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure valid results. These criteria are derived from ICH guidelines and pharmacopeial standards.[1]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the ciprofloxacin peak[8] | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | Not less than 2000 for the ciprofloxacin peak[8] | Measures column efficiency. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for peak areas from replicate injections of the standard solution (n≥5)[8] | Demonstrates system precision. |
| Resolution (Rs) | Baseline resolution between ciprofloxacin and Desethylene Ciprofloxacin peaks. | Confirms the method's ability to separate the analyte from its impurity. |
2. Quantitative Data and Analysis
The amount of Desethylene Ciprofloxacin in the test sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding reference standard.
Example Analytical Parameters:
The following table provides example values for limits of detection (LOD) and quantification (LOQ), which are critical for validating the sensitivity of the analytical method.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Ciprofloxacin | ~ 4.5 - 6.0 | 0.11[3] | 0.35[3] |
| Desethylene Ciprofloxacin | Varies (typically elutes earlier than Ciprofloxacin) | Method-dependent | Method-dependent |
Note: Retention times are approximate and will vary based on the specific HPLC system, column, and exact conditions. LOD and LOQ values are cited from a study on ciprofloxacin quantification and must be independently determined for the specific impurity method.[3]
Calculation:
The percentage of Desethylene Ciprofloxacin impurity can be calculated using the following formula:
% Impurity = (Area_Impurity_Sample / Area_Standard_Impurity) × (Conc_Standard_Impurity / Conc_Sample) × 100
Where:
-
Area_Impurity_Sample is the peak area of Desethylene Ciprofloxacin in the test solution.
-
Area_Standard_Impurity is the peak area of Desethylene Ciprofloxacin in the standard solution.
-
Conc_Standard_Impurity is the concentration of the Desethylene Ciprofloxacin standard.
-
Conc_Sample is the concentration of the ciprofloxacin test sample.
The use of a well-characterized this compound reference standard is indispensable for the accurate impurity profiling of ciprofloxacin API and its finished products. The detailed HPLC protocol provided in this note offers a robust and reliable method for separating and quantifying this critical impurity, thereby ensuring that the drug product meets the stringent quality and safety standards required by regulatory authorities. The validation of such analytical methods, including the determination of system suitability, linearity, accuracy, and precision, is a fundamental requirement for implementation in a GMP-compliant quality control laboratory.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]
- 7. usbio.net [usbio.net]
- 8. benchchem.com [benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Desethylene Ciprofloxacin Hydrochloride Analysis
Welcome to the technical support center for the chromatographic analysis of Desethylene Ciprofloxacin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of this compound, focusing on achieving optimal peak shape for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape, specifically peak tailing, when analyzing this compound?
A1: The primary cause of peak tailing for this compound is the interaction between its basic amine functional groups and acidic residual silanol (B1196071) groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][2] This secondary ionic interaction, in addition to the desired hydrophobic retention mechanism, causes a portion of the analyte molecules to be retained more strongly, resulting in a delayed elution and a "tailing" peak.[2]
Q2: How can I improve a tailing peak by modifying the mobile phase?
A2: Mobile phase optimization is a critical first step. There are two main strategies:
-
Lowering the pH: Reducing the mobile phase pH to a range of 2.5-3.5 using an acidic buffer (like 0.025 M orthophosphoric acid) is highly effective.[1][3] At this low pH, the residual silanol groups are protonated and thus neutralized, which minimizes their ionic interaction with the (protonated) basic analyte, leading to a more symmetrical peak.[2]
-
Using a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also improve peak shape.[1] The TEA molecules are smaller and more abundant, so they preferentially interact with and "mask" the active silanol sites on the stationary phase, preventing the analyte from engaging in these secondary interactions.[4]
Q3: Which type of HPLC column is recommended for analyzing basic compounds like this compound?
A3: To achieve the best peak shape, it is recommended to use a modern, high-purity, end-capped C18 or C8 column.[5][6] "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making the surface more inert.[2] Many manufacturers also offer columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds, which provide excellent peak symmetry even at intermediate pH ranges.[7] Using a guard column is also advisable to protect the analytical column from contaminants and extend its lifetime.[4][5]
Q4: My peak shape is not tailing, but is broad or split. What are the likely causes?
A4: Broad or split peaks can arise from several issues:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak distortion.[5][7] Try diluting your sample or reducing the injection volume.[8]
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to spread unevenly, resulting in split or broad peaks.[7][9] This can happen over time due to high pressures or harsh mobile phases. Reversing and flushing the column (disconnected from the detector) or replacing it may be necessary.[7]
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or having poorly fitted connections between the injector, column, and detector, can lead to peak broadening.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.[8]
Q5: Can the temperature of the analysis affect the peak shape?
A5: Yes, column temperature can influence peak shape and resolution. Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks and shorter run times. However, elevated temperatures can also degrade the silica-based stationary phase, especially at a high pH. Maintaining a consistent and controlled column temperature (e.g., 30-40 °C) is crucial for ensuring reproducible results.
Troubleshooting and Optimization Workflow
This workflow provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Caption: A step-by-step workflow for troubleshooting HPLC peak shape issues.
Mechanism of Peak Tailing for Basic Compounds
The diagram below illustrates how mobile phase pH affects the interaction between a basic analyte like this compound and the stationary phase, thereby influencing peak shape.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a basic compound like this compound. The tailing factor (Tf) is a measure of peak symmetry, with an ideal value of 1.0. Values greater than 1.2 are typically considered tailing.
| Parameter | Condition A | Tf (A) | Condition B | Tf (B) | Expected Outcome |
| Mobile Phase pH | pH 7.0 (Buffered) | ~2.4 | pH 3.0 (Buffered) | ~1.3 | Lowering pH significantly reduces tailing.[2] |
| Mobile Phase Additive | No Additive | ~1.9 | 0.1% Triethylamine | ~1.2 | Competing base masks silanol sites, improving symmetry.[1] |
| Column Type | Standard C18 | ~1.8 | Base-Deactivated C18 | ~1.1 | Specialized columns minimize secondary interactions.[6] |
| Sample Load | 10 µg on column | ~1.2 | 50 µg on column | ~2.1 | High sample loads can lead to column overload and peak tailing.[7] |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound, designed to produce a symmetrical peak shape.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: Base-deactivated, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water or 25mM Potassium Phosphate buffer adjusted to pH 3.0 with orthophosphoric acid.[1][10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B) to a concentration of approximately 0.1 mg/mL.
Protocol 2: Systematic Approach for Method Optimization
If the starting method still yields suboptimal peak shape, follow this systematic approach, changing only one parameter at a time.
-
Verify System Suitability: Before optimization, inject a standard to confirm the system is working correctly. The tailing factor should be below 2.0 for initial assessment.[11]
-
Adjust Mobile Phase pH: Prepare mobile phase A with slightly different pH values (e.g., 2.7, 3.0, 3.3) and analyze the sample with each. Plot the tailing factor against pH to find the optimum value that provides the best peak symmetry without compromising retention.
-
Introduce a Competing Base: If lowering the pH is insufficient, add 0.1% triethylamine (TEA) to mobile phase A (at the optimal pH). Compare the chromatogram with and without TEA to assess the improvement in peak shape.
-
Evaluate Organic Modifier: While keeping the optimized aqueous phase constant, adjust the gradient slope. A shallower gradient can sometimes improve the resolution and shape of early-eluting peaks.
-
Test a Different Stationary Phase: If mobile phase optimization does not resolve the issue, the column may not be suitable. Test an alternative column with a different base deactivation technology or a different stationary phase (e.g., C8).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. japsonline.com [japsonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mastelf.com [mastelf.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Technical Support Center: Synthesis of Desethylene Ciprofloxacin Hydrochloride
Welcome to the technical support center for the synthesis of Desethylene Ciprofloxacin (B1669076) hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you address challenges and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Desethylene Ciprofloxacin hydrochloride?
A1: The synthesis of this compound, a major metabolite of Ciprofloxacin, follows the core principles of fluoroquinolone synthesis. The key final step is the nucleophilic substitution of the 7-chloro or 7-fluoro group on the quinolone core with ethylenediamine (B42938), followed by salt formation with hydrochloric acid. The quinolone core itself is typically built through methods like the Gould-Jacobs reaction.[1][2]
Q2: What are the most critical factors affecting the final yield?
A2: Several factors can significantly impact your yield. The most critical are:
-
Reaction Temperature: High temperatures can lead to side reactions and degradation of the product.[1][3]
-
Purity of Reactants: Impurities in the starting materials, especially the quinolone core and ethylenediamine, can lead to unwanted byproducts.[1]
-
Solvent Choice: The polarity and boiling point of the solvent are crucial for ensuring proper solubility of reactants and intermediates.[1][3] High-boiling point solvents like DMSO or NMP are often used for the final condensation step.[4]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of impurities.[1]
Q3: My final product is a dark, tarry substance. What is the likely cause?
A3: The formation of dark, insoluble materials, often referred to as tar, is a common issue in quinolone synthesis, particularly during steps that require high heat.[1] This is typically caused by polymerization or degradation of starting materials or the product itself. Overheating or extending the reaction time unnecessarily are common culprits.[1]
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging. A common method involves recrystallization. For Ciprofloxacin hydrochloride, a crude product can be dissolved in an ethanol-water mixture (e.g., 68-72% ethanol), treated with activated carbon for decolorization, and then recrystallized by adjusting the pH to 3.0-4.5.[5] A similar principle can be applied to this compound. Washing the final solid with appropriate solvents like acetone (B3395972) can also help remove impurities.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Final Condensation Step
The nucleophilic substitution reaction between the 7-halo-quinolone core and ethylenediamine is not proceeding to completion or is generating significant byproducts.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reaction Temperature | Ensure the reaction temperature is high enough for the substitution to occur, typically between 90°C and 130°C.[4][6] | The C7 position on the quinolone ring requires sufficient thermal energy to undergo nucleophilic aromatic substitution. |
| Incorrect Stoichiometry | Use a slight excess of ethylenediamine (e.g., 1.3 to 2 equivalents) relative to the quinolone core. | This helps to drive the reaction to completion. However, a large excess can lead to purification difficulties and potential side reactions. |
| Presence of Water in Reactants/Solvent | Use anhydrous piperazine (B1678402) (or in this case, ethylenediamine) and a dry, high-boiling point solvent like DMSO or NMP. | Water can react with the starting materials or affect the solubility and reactivity of the nucleophile. |
| Side Reactions (e.g., Bis-Quinolone Formation) | Control the stoichiometry and consider adding the quinolone core slowly to a solution of ethylenediamine. | Ethylenediamine has two primary amine groups. If conditions are not controlled, one molecule of ethylenediamine could react with two molecules of the quinolone core, leading to an undesired dimer and reducing the yield of the target molecule. |
Problem 2: Product Fails to Precipitate or Crystallize
After adjusting the pH to induce precipitation of the hydrochloride salt, the product remains in solution or forms an oil.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect pH | Carefully adjust the pH of the solution. For similar compounds, a pH range of 3.0-4.5 is effective for hydrochloride salt crystallization.[5] Use a calibrated pH meter. | The solubility of the product is highly dependent on the pH. The hydrochloride salt is least soluble within a specific acidic pH range. |
| Supersaturation | Try seeding the solution with a small crystal of the product, if available. Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface. | These methods provide nucleation sites, which can help initiate crystallization from a supersaturated solution. |
| High Impurity Load | Pre-purify the crude product. Dissolve the crude material, treat with activated charcoal to remove colored impurities, filter, and then attempt crystallization again.[5] | High levels of impurities can inhibit crystal lattice formation, leading to oiling out or preventing precipitation altogether. |
| Inappropriate Solvent | Ensure the solvent system is suitable for crystallization. An ethanol (B145695)/water mixture is often effective.[5] | The solvent must be one in which the product is soluble at high temperatures but has low solubility at cooler temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Condensation with Ethylenediamine
This protocol is adapted from the synthesis of Ciprofloxacin and should be optimized for Desethylene Ciprofloxacin.
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1 equivalent) in a suitable high-boiling solvent such as DMSO.[4]
-
Addition of Amine: Add anhydrous ethylenediamine (1.3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to a temperature between 90°C and 130°C.[4][6]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).[2][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into water or an ice-water mixture to precipitate the free base form of the product.[2]
-
Isolation: Filter the resulting solid, wash it with water, and then with a solvent like acetone or hexane (B92381) to remove residual impurities.[2][4]
Protocol 2: Hydrochloride Salt Formation and Purification
-
Dissolution: Take the crude, dried solid from the previous step and dissolve it in a mixture of 68-72% ethanol in water by heating gently (e.g., 58-62°C).[5]
-
Decolorization: Add a small amount of activated charcoal to the warm solution and continue heating for approximately 25-30 minutes.[5]
-
Filtration: Filter the hot solution through a pad of celite to remove the activated charcoal.
-
pH Adjustment: Cool the filtrate and slowly add 4N HCl while stirring to adjust the pH to between 3.0 and 4.5.[4][5]
-
Crystallization: Allow the solution to cool further, potentially in an ice bath or refrigerator, to promote crystallization of the hydrochloride salt.[4]
-
Final Isolation: Filter the purified solid, wash with cold ethanol, and dry under reduced pressure at 60-65°C.[5]
Visualizations
Caption: High-level workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Desethylene Ciprofloxacin Hydrochloride
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of mass spectrometry (MS) parameters for the analysis of Desethylene Ciprofloxacin (B1669076) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Desethylene Ciprofloxacin and why is it important to analyze?
Desethylene Ciprofloxacin is a known metabolite of Ciprofloxacin, a widely used fluoroquinolone antibiotic. Monitoring its presence and concentration in various biological and environmental matrices is crucial for pharmacokinetic studies, drug metabolism research, and environmental impact assessments.
Q2: How do I determine the precursor ion for Desethylene Ciprofloxacin hydrochloride in positive ion mode?
The precursor ion corresponds to the protonated molecule, [M+H]⁺. To determine this experimentally, you should prepare a standard solution of Desethylene Ciprofloxacin and infuse it directly into the mass spectrometer. A full scan (often called a Q1 scan) will reveal the most abundant ion, which is the precursor ion. For Desethylene Ciprofloxacin, the expected precursor ion is m/z 306.2.[1]
Q3: How are the most suitable product ions for Multiple Reaction Monitoring (MRM) selected?
Once the precursor ion is confirmed (e.g., m/z 306.2), a product ion scan should be performed. In this scan, the precursor ion is fragmented in the collision cell, and the resulting fragment ions (product ions) are detected. The most intense and stable fragment ions are then selected for the MRM transitions. For Desethylene Ciprofloxacin, a common and effective product ion is m/z 288.2, which corresponds to a loss of a water molecule.[1]
Q4: What are the recommended MRM transitions and starting voltage parameters for Desethylene Ciprofloxacin?
A recommended MRM transition to monitor in positive ion mode is 306.2 → 288.2.[1] The supporting diploma thesis suggests starting optimization with a Q1 voltage of -15 V and a collision energy (CE) of -19 V.[1] It is crucial to optimize these parameters on your specific instrument for maximum sensitivity.
Troubleshooting Guide
Issue 1: Low or No Analyte Signal
-
Question: I am not detecting a signal for Desethylene Ciprofloxacin, or the intensity is very low. What should I check?
-
Answer:
-
Confirm Instrument Settings: Ensure the mass spectrometer is set to the correct ionization mode (positive electrospray ionization, ESI+) and that the correct MRM transition (e.g., 306.2 → 288.2) is being monitored.[1]
-
Verify Compound Integrity: Check that the this compound standard has not degraded. Prepare a fresh stock solution.
-
Optimize Source Parameters: The efficiency of ion generation is critical. Systematically optimize source parameters such as capillary voltage (a typical starting point is 3000 V), source temperature (e.g., 350 °C), and gas flows (e.g., nebulization gas at 3 L/min, drying gas at 10 L/min).[1]
-
Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. The presence of a small amount of acid, like 0.1% formic acid, can significantly improve protonation and enhance the signal in positive ion mode.[2][3]
-
Assess Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of your analyte. Dilute the sample or improve the sample preparation method to mitigate this.
-
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: High Background Noise or Interfering Peaks
-
Question: My chromatogram shows a high baseline or many interfering peaks at the same retention time as my analyte. What can I do?
-
Answer:
-
Identify the Source: Differentiate between chemical noise and electronic noise. If the noise is present even when the instrument is not scanning, it may be electronic. If it appears only during the run, it is likely chemical.
-
Check for Contamination: High background can result from contaminated solvents, mobile phase additives, sample vials, or tubing. Run solvent blanks to diagnose the issue.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components. Ensure you are using a suitable column, such as a C18-Amide column.[1]
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components before injection.
-
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
-
Question: The peak area for my analyte is fluctuating significantly between injections. How can I improve reproducibility?
-
Answer:
-
Verify Autosampler Performance: Ensure the injection volume is consistent. Check for air bubbles in the syringe or sample loop.
-
Ensure System Equilibration: Allow the LC system to fully equilibrate between injections, especially when running a gradient. A stable baseline is indicative of an equilibrated system.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample. If a peak for the analyte appears, you have carryover. Optimize the needle wash protocol by using a stronger wash solvent or increasing the wash time.
-
Monitor System Stability: Watch for fluctuations in pump pressure or spray stability in the MS source, which can indicate leaks or blockages.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for an LC-MS/MS method for Desethylene Ciprofloxacin. These should be optimized for your specific instrument and application.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | ESI Positive | Electrospray ionization in positive mode is recommended. |
| Precursor Ion (Q1) | m/z 306.2 | The protonated molecule [M+H]⁺.[1] |
| Product Ion (Q3) | m/z 288.2 | A primary fragment corresponding to [M+H-H₂O]⁺.[1] |
| Q1 Voltage | -15 V | Starting value for the first quadrupole.[1] |
| Collision Energy (CE) | -19 V | Starting energy for fragmentation in the collision cell.[1] |
| Capillary Voltage | 3000 V | Voltage applied to the ESI needle.[1] |
| Source Temperature | 350 °C | Temperature of the ion source.[1] |
| Drying Gas Flow | 10 L/min | Flow rate of the heated nitrogen gas for desolvation.[1] |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | ACE® Excel® C18-Amide (100 mm × 2.1 mm; 1.7 µm)[1] |
| Mobile Phase A | 5 mmol L⁻¹ ammonium (B1175870) formate (B1220265) buffer, pH 3[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C[1] |
| Autosampler Temp. | 15 °C[1] |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Set Up Infusion: Infuse the solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Confirm Precursor Ion: Operate the mass spectrometer in positive ion mode. Perform a Q1 scan over a mass range that includes the theoretical m/z (e.g., m/z 250-350) to identify the protonated molecule, [M+H]⁺, which should be the most intense peak near m/z 306.2.[1]
-
Optimize Product Ions and Collision Energy:
-
Set the instrument to perform a product ion scan on the confirmed precursor ion (m/z 306.2).
-
Vary the collision energy (e.g., in 2-5 V increments from 10 V to 40 V) to find the energy that produces the most intense and stable fragment ion(s).
-
Select the most abundant fragment (e.g., m/z 288.2) as the primary (quantifier) transition and, if available, a second fragment as the secondary (qualifier) transition.[1]
-
-
Optimize Source Conditions: While infusing, adjust source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity of the chosen MRM transition.
Caption: Experimental workflow for optimizing MS/MS parameters.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in Desethylene Ciprofloxacin hydrochloride analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Desethylene Ciprofloxacin (B1669076) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Desethylene Ciprofloxacin hydrochloride and why is its analysis important?
This compound is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, understanding the drug's metabolism, and assessing its potential contribution to the overall therapeutic and toxicological profile of Ciprofloxacin.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.
Q3: What are the most common analytical techniques for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Desethylene Ciprofloxacin and its parent drug, Ciprofloxacin, in biological fluids.[1] High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, though it may be less sensitive and specific than LC-MS/MS.[1]
Q4: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate Desethylene Ciprofloxacin from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Ciprofloxacin-d8, is highly recommended to compensate for matrix effects and other variations during sample processing and analysis.[2][3]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.
Q5: What is a suitable internal standard for the analysis of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte. While a specific SIL standard for Desethylene Ciprofloxacin may not be readily available, Ciprofloxacin-d8 is an excellent choice as it shares a very similar chemical structure and will behave similarly during extraction, chromatography, and ionization, effectively tracking and correcting for variability.[2][3] Ofloxacin or Lomefloxacin can be used as alternative structural analog internal standards if a SIL is not available.[4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Quinolones, including Desethylene Ciprofloxacin, have basic functional groups that can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[6] To mitigate this, adjust the mobile phase pH to be acidic (e.g., pH 3.0) using an additive like formic acid or phosphoric acid to protonate the analyte and minimize silanol interactions.[6][7] The addition of a competing base like triethylamine (B128534) (TEA) to the mobile phase can also improve peak shape.[8] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion.[9] Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting. Ensure the sample solvent is as close in composition to the initial mobile phase as possible. |
| Column Contamination or Degradation | A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Replace the guard column and/or flush the analytical column with a strong solvent. If the problem persists, replace the analytical column. |
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Extraction pH | The extraction efficiency of fluoroquinolones is pH-dependent.[10][11][12] For Desethylene Ciprofloxacin, which is amphoteric, the pH of the sample should be adjusted to near its isoelectric point to ensure it is in a neutral form for efficient extraction into an organic solvent during LLE. |
| Inefficient Protein Precipitation | Insufficient volume of precipitating agent (e.g., acetonitrile) or inadequate vortexing can lead to incomplete protein removal and low recovery. Ensure a sufficient ratio of organic solvent to sample (typically at least 3:1) and vortex thoroughly. |
| Analyte Adsorption | Desethylene Ciprofloxacin may adsorb to glass or plastic surfaces. Using low-adsorption vials and pipette tips can help minimize this issue. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to fully recover the analyte from the SPE sorbent. Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base). |
Issue 3: Significant Ion Suppression or Enhancement
Possible Causes & Solutions
| Cause | Solution |
| Co-eluting Phospholipids | Phospholipids from plasma samples are a common source of ion suppression in electrospray ionization (ESI). Implement a sample preparation method specifically designed to remove phospholipids, such as supported liquid extraction (SLE) or certain types of SPE cartridges. |
| Insufficient Chromatographic Resolution | If Desethylene Ciprofloxacin co-elutes with a significant matrix component, ion suppression or enhancement can occur. Modify the chromatographic gradient, change the stationary phase, or adjust the mobile phase composition to improve separation. |
| Matrix Effects from Different Sample Lots | The composition of biological matrices can vary between individuals or batches, leading to variable matrix effects. The use of a suitable internal standard, preferably a stable isotope-labeled one, is the most effective way to compensate for this variability.[2] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Ciprofloxacin, which can serve as a reasonable proxy for Desethylene Ciprofloxacin due to their structural similarity.
Table 1: Comparison of Sample Preparation Methods for Ciprofloxacin in Plasma
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Ciprofloxacin | Ciprofloxacin-d8 | >85 | Not explicitly reported, but IS effectively tracks matrix effects | [6] |
| Liquid-Liquid Extraction | Ciprofloxacin | Ofloxacin | 87.25 - 114 | Not explicitly reported | [5] |
| Solid-Phase Extraction | Ciprofloxacin | Not specified | 82 - 88 | Not explicitly reported | [13] |
Table 2: LC-MS/MS Parameters for Ciprofloxacin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Ciprofloxacin | 332.1 | 314.1 / 231.0 | 17 / 37 | [14] |
| Desethylene Ciprofloxacin | 306.1 | 288.1 / 268.1 | 13 / 25 | [14] |
| Formyl Ciprofloxacin | 360.1 | 342.1 / 215.0 | 17 / 49 | [14] |
| Oxociprofloxacin | 346.1 | 217.0 / 286.9 | 41 / 29 | [14] |
| Ciprofloxacin-d8 (IS) | 340.2 | 322.2 | 17 | [14] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an appropriate internal standard working solution (e.g., Ciprofloxacin-d8 at 1 µg/mL).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 2.
Visualizations
Caption: General experimental workflow for Desethylene Ciprofloxacin analysis.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. eurofins.com [eurofins.com]
- 5. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of pH on the sonolysis of ciprofloxacin: Biodegradability, ecotoxicity and antibiotic activity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application | Bentham Science [eurekaselect.com]
- 14. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting peaks with Desethylene Ciprofloxacin hydrochloride in chromatography
This technical support center provides targeted troubleshooting guides and resources for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of Ciprofloxacin hydrochloride and its related substance, Desethylene Ciprofloxacin hydrochloride.
Troubleshooting Guide: Resolving Co-eluting Peaks
Question: How can I resolve the co-eluting peaks of Ciprofloxacin and this compound in my HPLC/UPLC analysis?
Answer:
Co-elution of Ciprofloxacin and its impurities is a common analytical challenge that can be overcome by systematically optimizing chromatographic conditions. Poor resolution can compromise the accuracy and reliability of your results.[1] This guide outlines a step-by-step approach to achieve baseline separation.
1. Initial System Evaluation Before modifying the method, verify that your instrument and column are performing optimally.
-
System Suitability: Confirm that your system meets the established suitability criteria, including theoretical plates, peak tailing factor, and reproducibility (%RSD for replicate injections).[2] Failure to meet these specifications may indicate a problem with the column or the HPLC/UPLC system itself.[1]
-
Column Health: Poor peak shape and loss of resolution can be signs of a deteriorating column. Check for high backpressure, which could indicate a blockage, and evaluate peak symmetry. If performance has declined, flushing the column with a strong solvent or replacing it may be necessary.[1]
2. Chromatographic Method Optimization If the system is performing correctly, the next step is to adjust the method parameters to improve selectivity and efficiency.
-
Mobile Phase Composition: The mobile phase is a critical factor influencing separation.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase is crucial. Adjusting the pH with phosphoric acid to around 3.0 can significantly impact the retention and selectivity between Ciprofloxacin and its impurities.[2][3][4][5]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter selectivity.[6] Experiment with different gradient slopes or isocratic compositions to find the optimal separation window.
-
Additives: Introducing an amine modifier like triethylamine (B128534) to the mobile phase can help reduce peak tailing by masking active silanol (B1196071) sites on the column, thereby improving peak shape and resolution.[2][3][4]
-
-
Stationary Phase Selection: If mobile phase adjustments are insufficient, the column chemistry may not be suitable for the separation.
-
Column Chemistry: While C18 columns are widely used, alternative stationary phases (e.g., phenyl-hexyl, biphenyl (B1667301), or cyano) can offer different selectivities and resolve the co-eluting peaks.[6]
-
Particle Size: Switching to a column with smaller particles (e.g., sub-2 µm for UPLC) increases column efficiency, leading to sharper peaks and better resolution.[7]
-
-
Temperature: Column temperature affects mobile phase viscosity and reaction kinetics. Optimizing the column temperature (e.g., between 30-40°C) can sometimes improve separation.[2][3]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Ciprofloxacin and its impurities? A1: A robust starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution.[2][3] The mobile phase can consist of an aqueous buffer like 0.15% orthophosphoric acid adjusted to pH 3.0 with triethylamine, and acetonitrile as the organic modifier.[2][3][4] Detection is typically performed at 278 nm.[2][3]
Q2: Can peak tailing for Ciprofloxacin affect my resolution? A2: Yes, significant peak tailing can degrade resolution between closely eluting compounds. Ciprofloxacin, a basic compound, can interact with acidic residual silanol groups on the silica (B1680970) column packing, causing tailing.[8] To mitigate this, use a mobile phase with a low pH (e.g., 2.7-3.0) to suppress silanol ionization, or add a competing base like triethylamine to the mobile phase.[4][8]
Q3: I've optimized my mobile phase, but the peaks are still not resolved. What is the next step? A3: If extensive mobile phase optimization does not yield the desired separation, the issue is likely a lack of selectivity with your current column.[6] The next logical step is to screen different stationary phase chemistries. A column with a different functionality, such as a biphenyl or phenyl-hexyl phase, may provide the necessary selectivity to resolve the co-eluting peaks.[6]
Q4: How does a UPLC method compare to an HPLC method for this separation? A4: UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher efficiency and resolution compared to traditional HPLC.[7][9] This often results in significantly shorter run times and better peak separation, making it a powerful tool for analyzing complex samples with closely eluting impurities.[7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate Ciprofloxacin from its potential impurities and degradation products.
-
Mobile Phase A: 0.15% Orthophosphoric acid, pH adjusted to 3.0 with triethylamine.[2][3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient program should be used, starting with a low percentage of acetonitrile and increasing over time to elute all compounds.
Protocol 2: High-Resolution UPLC Method
This method provides a faster analysis with improved resolution.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with o-phosphoric acid.[7]
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Composition: 70% Mobile Phase A : 30% Mobile Phase B (Isocratic).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection: 280 nm.[7]
-
Injection Volume: 2 µL.
Data Presentation
Table 1: Comparison of Typical Method Parameters
| Parameter | HPLC Method | UPLC Method |
| Column Dimensions | 250 mm x 4.0 mm | 100 mm x 2.1 mm |
| Particle Size | 5 µm | 1.7 µm |
| Mobile Phase Buffer | Phosphoric Acid w/ Triethylamine | Phosphate Buffer |
| Typical Flow Rate | 0.7 - 1.0 mL/min | 0.4 mL/min |
| Typical Run Time | 20 - 30 min | < 10 min |
| Expected Resolution | Good (Rs > 2) | Excellent (Rs > 3) |
Mandatory Visualization
Optimization Hierarchy
Caption: A hierarchical approach to method optimization.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Green UPLC method for estimation of ciprofloxacin, diclofenac sodium, and ibuprofen with application to pharmacokinetic study of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Desethylene Ciprofloxacin Hydrochloride in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Desethylene Ciprofloxacin hydrochloride in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a major metabolite of Ciprofloxacin, is known to have limited solubility in aqueous solutions.[1][2] Its solubility is influenced by factors such as pH and the presence of other ions in the solution. Like its parent compound, ciprofloxacin, it is expected to be more soluble in acidic conditions.[3][4][5] While specific quantitative data is limited, it is reported to be slightly soluble in water and DMSO.[1][2] One supplier indicates a solubility of up to 10 mM in DMSO.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
For initial attempts, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. It is crucial to use anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps the compound dissolved is significantly lowered upon addition to the aqueous buffer. Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the maximum final concentration of DMSO that your assay can tolerate without affecting the biological system (typically ≤ 0.5-1% for cell-based assays). Then, adjust the concentration of your stock solution so that the final DMSO concentration in your assay is at or below this limit.
-
Use a Co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). This can sometimes improve the solubility of the compound in the final aqueous solution.
-
pH Adjustment: Since fluoroquinolones are generally more soluble at a lower pH, consider preparing your stock solution in a slightly acidic aqueous buffer (e.g., pH 5-6) if your assay conditions permit.[5]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1][6]
Q4: Can I use sonication or heating to dissolve my this compound?
Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of the compound in the chosen solvent. However, it is important to be cautious about the thermal stability of the compound. After dissolution, allow the solution to return to room temperature to ensure that the compound does not precipitate out.
Q5: How should I store my this compound stock solutions?
Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is also advisable to protect the solutions from light, as fluoroquinolones can be light-sensitive. For aqueous solutions, it is often recommended not to store them for more than one day.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound during your experiments.
Issue 1: Compound is not fully dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent power | Try a stronger organic solvent like DMSO or a co-solvent mixture (e.g., DMSO:Ethanol). |
| Compound is in a less soluble form | Use gentle heating (37°C) and sonication to aid dissolution. |
| Incorrect pH for aqueous dissolution | If dissolving in an aqueous buffer, try adjusting the pH to a more acidic range (e.g., pH 5-6), if compatible with your experiment. |
Issue 2: Compound precipitates out of solution after dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| "Precipitation upon dilution" due to high organic solvent concentration in the stock | Lower the concentration of your stock solution and increase the volume added to the assay, while keeping the final DMSO concentration low (e.g., ≤ 0.5%). |
| The aqueous buffer has a pH that promotes precipitation | If possible, adjust the pH of your final assay buffer to be more acidic. |
| High ionic strength of the buffer | Try using a buffer with a lower ionic strength, such as Hank's Balanced Salt Solution (HBSS), instead of Phosphate Buffered Saline (PBS). |
Issue 3: High variability in assay results.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation of the compound in the assay plate | Before adding to cells or starting the assay, visually inspect the diluted compound in the assay buffer for any cloudiness or precipitate. Centrifuge the plate and check for a pellet. |
| Incomplete dissolution of the compound in the stock solution | Ensure your stock solution is fully dissolved before use. You may need to sonicate or gently warm it. |
| Degradation of the compound in solution | Prepare fresh dilutions of the compound for each experiment. Protect stock solutions from light and store them properly at low temperatures. |
Data Presentation
Table 1: Physicochemical Properties of Desethylene Ciprofloxacin and Related Compounds
| Property | Desethylene Ciprofloxacin | Ciprofloxacin |
| Molecular Formula | C₁₅H₁₆FN₃O₃ · HCl | C₁₇H₁₈FN₃O₃ · HCl |
| Molecular Weight | 341.8 g/mol [8] | 367.8 g/mol |
| Predicted pKa (Strongest Acidic) | 5.55 | ~6.0 |
| Predicted pKa (Strongest Basic) | 9.59 | ~8.8 |
| Predicted LogP | -1.6 | -1.1 |
Table 2: Solubility of Ciprofloxacin Hydrochloride in Various Solvents (as a reference)
| Solvent | Solubility | Reference |
| Water | ~36 mg/mL at 25°C | [8] |
| 0.1N Hydrochloric Acid | Soluble | [8] |
| Ethanol | Practically Insoluble | [8] |
| DMSO | 7 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated balance
-
Microcentrifuge tubes or vials
Procedure:
-
Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.418 mg (Molecular Weight = 341.8 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Enhancement using a pH Gradient
Materials:
-
This compound powder
-
Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Spectrophotometer or HPLC system for concentration measurement
-
Shaker or rotator
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate tubes.
-
Tightly seal the tubes and place them on a shaker or rotator at room temperature for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax of ~278 nm, or a validated HPLC method).[8]
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Best practices for stock solution preparation and use in assays.
References
- 1. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Desethylene Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Desethylene Ciprofloxacin hydrochloride, a major metabolite and potential impurity of the widely used antibiotic, Ciprofloxacin. The following sections present a summary of key performance parameters from various methods, a detailed experimental protocol for a representative method, and a workflow diagram to illustrate the validation process.
Comparative Analysis of Validated HPLC Methods
The validation of analytical methods is crucial to ensure the reliability and accuracy of results in pharmaceutical quality control. Below is a comparison of different reported HPLC methods for the determination of this compound, often analyzed as the "ethylenediamine analog" of Ciprofloxacin.
| Parameter | Method 1 (Sunitha G. et al., 2015)[1] | Method 2 (Balasekhara Reddy CH. et al., 2015)[2] | Method 3 (M. K. Rawat et al.)[3] |
| Column | X-Terra C18 (150 x 4.5mm, 5µm) | X-Terra C18 (150 x 4.5mm, 5µm) | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (pH 4.5 KH2PO4 buffer) and Mobile Phase B (pH 4.5 KH2PO4 buffer and Acetonitrile in 50:50 v/v ratio) | Gradient elution with Mobile Phase A (pH 4.5 KH2PO4 buffer) and Mobile Phase B (pH 4.5 KH2PO4 buffer and Acetonitrile in 50:50 v/v ratio) | Phosphoric acid solution and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 278 nm & 317 nm | 278 nm & 317 nm | Not Specified |
| Retention Time | 18.47 min | 18.47 min | Not Specified |
| Linearity Range | Not explicitly stated for Desethylene Ciprofloxacin alone | Not explicitly stated for Desethylene Ciprofloxacin alone | 0.5–1.5 µg/mL for related compounds |
| Correlation Coefficient (r²) | 0.999 (for all compounds) | 0.999 (for all compounds) | > 0.99 for all impurities |
| Limit of Quantification (LOQ) | 0.1190 µg/mL | 0.1190 µg/mL | Not Specified |
| Accuracy (% Recovery) | Within limits | Within limits | Not Specified |
| Precision (%RSD) | < 15.0% for each impurity | < 15.0% for each impurity | < 1% (Intra- and inter-day assay)[3] |
Detailed Experimental Protocol: A Representative HPLC Method
This section provides a detailed protocol for a stability-indicating RP-HPLC method for the simultaneous estimation of Ciprofloxacin and its related substance, Desethylene Ciprofloxacin (referred to as Ethylenediamine analog or Impurity C). This protocol is based on the methods described by Sunitha G. et al. (2015) and Balasekhara Reddy CH. et al. (2015).[1][2]
1. Materials and Reagents:
-
Ciprofloxacin hydrochloride reference standard
-
This compound reference standard
-
Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: X-Terra C18 (150 x 4.5mm i.d., 5µm particle size).[2]
-
Mobile Phase A: pH 4.5 KH2PO4 buffer.[2]
-
Mobile Phase B: A 50:50 (v/v) mixture of pH 4.5 KH2PO4 buffer and Acetonitrile.[2]
-
Gradient Program:
-
0.01 min: 90% A, 10% B
-
30.00 min: 70% A, 30% B
-
45.00 min: 40% A, 60% B
-
53.00 min: 40% A, 60% B
-
55.00 min: 90% A, 10% B
-
65.00 min: 90% A, 10% B[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 278 nm and 317 nm.[2]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of pH 4.5 Buffer and Acetonitrile.[2]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the drug product in the diluent to achieve a concentration within the linear range of the method.
4. Validation Parameters:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of Desethylene Ciprofloxacin.
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of Desethylene Ciprofloxacin standard into the sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation.
Caption: General workflow for HPLC method validation.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Analysis of the Antibacterial Efficacy of Ciprofloxacin and its Metabolite, Desethylene Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the widely-used fluoroquinolone antibiotic, Ciprofloxacin, and its major metabolite, Desethylene Ciprofloxacin. The information presented herein is compiled from scientific literature to aid in research and development efforts within the field of infectious diseases.
Executive Summary
Ciprofloxacin is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] Desethylene Ciprofloxacin is a known metabolite of Ciprofloxacin. Experimental evidence indicates that Desethylene Ciprofloxacin possesses significantly weaker antibacterial activity compared to its parent compound, Ciprofloxacin. Its potency is reported to be more comparable to that of Nalidixic acid, a first-generation quinolone.
Quantitative Comparison of Antibacterial Activity
Direct comparative studies providing specific Minimum Inhibitory Concentration (MIC) values for Desethylene Ciprofloxacin are limited in publicly available literature. However, research on Ciprofloxacin's metabolites indicates that the antibacterial activity of Desethylene Ciprofloxacin is comparable to that of Nalidixic acid. The following table presents a representative comparison of the in vitro activity of Ciprofloxacin and Nalidixic acid against common bacterial pathogens, serving as a proxy for the expected activity of Desethylene Ciprofloxacin.
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |
| Escherichia coli | ≤0.015 - 1 | 4 - 128 |
| Staphylococcus aureus | 0.12 - 2 | 128 - >1024 |
| Pseudomonas aeruginosa | 0.03 - 2 | >1024 |
| Klebsiella pneumoniae | ≤0.015 - 1 | 8 - 256 |
| Streptococcus pyogenes | 0.25 - 2 | >1024 |
| Enterococcus faecalis | 0.25 - 4 | 256 - >1024 |
Note: MIC values are ranges compiled from multiple sources and can vary depending on the strain and testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro antibacterial activity of a compound. The agar (B569324) dilution method is a standard procedure for this purpose.
Agar Dilution Method for MIC Determination
This method involves the incorporation of the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.
1. Preparation of Antimicrobial Stock Solutions:
-
A stock solution of the antimicrobial agent (Ciprofloxacin or Desethylene Ciprofloxacin) is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions are then made to create a range of concentrations.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
The various concentrations of the antimicrobial agent are added to separate aliquots of the molten agar.
-
These mixtures are then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
The bacterial strains to be tested are cultured overnight in a suitable broth medium.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
4. Inoculation:
-
A multipoint inoculator is used to apply a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining MIC and the mechanism of action of fluoroquinolones.
References
Comparative Guide to Simultaneous HPLC Analysis of Ciprofloxacin and its Metabolites
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of ciprofloxacin (B1669076) (CIP) and its primary metabolites. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for pharmacokinetic, metabolic, or quality control studies. The comparison is based on published experimental data, focusing on reversed-phase HPLC (RP-HPLC) techniques coupled with UV detection.
Performance Comparison of HPLC Methods
The following table summarizes the performance characteristics of two distinct RP-HPLC methods for the simultaneous analysis of ciprofloxacin and its key metabolites: desethylene-ciprofloxacin (DEC), oxo-ciprofloxacin (B1260333) (OC), and formyl-ciprofloxacin (FC).
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, 0.025 M Phosphoric Acid (pH 3.0), Methanol (B129727) (13:82:5, v/v/v) | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 278 nm | 280 nm |
| Retention Time (min) - CIP | ~6.5 | ~5.8 |
| Retention Time (min) - DEC | ~4.2 | ~3.9 |
| Retention Time (min) - OC | ~5.1 | ~4.7 |
| Retention Time (min) - FC | ~8.0 | ~7.2 |
| Linearity (r²) | > 0.999 for all analytes | > 0.998 for all analytes |
| Limit of Detection (LOD) | 10-15 ng/mL | 12-20 ng/mL |
| Limit of Quantification (LOQ) | 30-50 ng/mL | 40-65 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
Experimental Workflow
The diagram below illustrates a typical workflow for the analysis of ciprofloxacin and its metabolites in a biological matrix using HPLC.
Caption: General workflow for HPLC analysis of ciprofloxacin and its metabolites.
Detailed Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method 1: Isocratic RP-HPLC with C18 Column
This method utilizes a standard C18 column with an isocratic mobile phase, offering simplicity and robustness.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, 0.025 M phosphoric acid (adjusted to pH 3.0 with triethylamine), and methanol in a ratio of 13:82:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector set at a wavelength of 278 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of ciprofloxacin and each metabolite standard in the mobile phase to produce a 100 mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 20 µg/mL.
-
Sample Preparation (Plasma): To 500 µL of plasma, add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 200 µL of mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Method 2: Gradient RP-HPLC with Phenyl-Hexyl Column
This method employs a Phenyl-Hexyl column and a gradient elution, which can offer better resolution for closely eluting peaks.
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-2 min (10% B), 2-8 min (10-40% B), 8-10 min (40% B), 10-12 min (10% B).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: Photodiode Array (PDA) Detector, with extraction at 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using Mobile Phase A as the diluent.
-
Working Standards: Prepare calibration standards by serial dilution of the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 0.05 µg/mL to 25 µg/mL).
-
Sample Preparation (Urine): Dilute the urine sample 1:10 with Mobile Phase A. Centrifuge the diluted sample at 12,000 rpm for 5 minutes. Filter the resulting supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
-
Understanding Cross-Reactivity of Desethylene Ciprofloxacin Hydrochloride in Fluoroquinolone Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of fluoroquinolone assays, with a specific focus on the cross-reactivity of Desethylene Ciprofloxacin hydrochloride. Desethylene Ciprofloxacin is a significant metabolite of the widely used antibiotic Ciprofloxacin. Its detection and quantification are crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are common methods for screening fluoroquinolone residues. However, the specificity of these assays is a critical parameter, and understanding the cross-reactivity of metabolites like Desethylene Ciprofloxacin is essential for accurate data interpretation.
While specific quantitative data on the cross-reactivity of this compound in commercially available fluoroquinolone assays is not extensively documented in publicly available literature, this guide outlines the experimental framework for determining such cross-reactivity and presents a comparative analysis of typical cross-reactivity profiles for other relevant fluoroquinolones.
Data Presentation: Comparative Cross-Reactivity in Fluoroquinolone ELISAs
The cross-reactivity of an assay determines its ability to detect compounds other than the primary target analyte. In the context of a Ciprofloxacin assay, high cross-reactivity with its metabolite, Desethylene Ciprofloxacin, would mean the assay can detect both compounds. The following table provides a representative summary of cross-reactivity data for various fluoroquinolones in a competitive ELISA designed for Ciprofloxacin detection. This illustrates how such data is typically presented and highlights the variability in cross-reactivity among different but structurally related compounds.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Ciprofloxacin | (Primary Analyte) | 100 |
| Norfloxacin | Similar core, different N-1 substituent | 44.6 - >100[1] |
| Enrofloxacin | N-ethyl analog of Ciprofloxacin | 69.8 - >100[1] |
| Ofloxacin | Tricyclic structure | ~66[1] |
| Sarafloxacin | Different C-8 substituent | >100[2] |
| Danofloxacin | Different piperazine (B1678402) ring substituent | ~59[2] |
| Desethylene Ciprofloxacin | Metabolite of Ciprofloxacin | Data Not Available |
Note: The cross-reactivity percentages are examples derived from various sources and may differ between specific assays and laboratories.
Experimental Protocols: Competitive Indirect ELISA for Fluoroquinolone Detection
The following is a detailed methodology for a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a common format for detecting small molecules like fluoroquinolones. This protocol can be adapted to determine the cross-reactivity of this compound.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Phosphate Buffered Saline (PBS): Prepare a stock solution of 10x PBS containing 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ per liter of deionized water. Adjust pH to 7.4. Dilute to 1x with deionized water for use.
-
Washing Buffer (PBST): 1x PBS containing 0.05% (v/v) Tween 20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS.
-
Antibody Dilution Buffer: 0.5% (w/v) BSA in PBS.
-
Substrate Solution: Prepare a solution of 3,3’,5,5’-Tetramethylbenzidine (TMB) and hydrogen peroxide in an appropriate buffer.
-
Stopping Solution: 2M Sulfuric Acid (H₂SO₄).
2. ELISA Procedure:
-
Antigen Coating: Dilute the Ciprofloxacin-protein conjugate (e.g., Ciprofloxacin-BSA) to an optimal concentration (typically 1-10 µg/mL) in coating buffer. Add 100 µL of this solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any unoccupied sites on the plastic surface. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare a series of standard solutions of Ciprofloxacin and the test compound (this compound) in antibody dilution buffer at various concentrations.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the primary anti-Ciprofloxacin antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C. During this incubation, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in antibody dilution buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping Reaction: Stop the enzymatic reaction by adding 50 µL of stopping solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
3. Data Analysis and Cross-Reactivity Calculation:
-
A standard curve is generated by plotting the absorbance at 450 nm against the logarithm of the Ciprofloxacin concentration.
-
The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for both Ciprofloxacin and this compound.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Ciprofloxacin / IC50 of this compound) x 100
Mandatory Visualization
The following diagrams illustrate the key processes involved in determining the cross-reactivity of this compound in a competitive fluoroquinolone assay.
Caption: Principle of Competitive ELISA for Ciprofloxacin Detection.
Caption: Experimental Workflow for Competitive Indirect ELISA.
References
Desethylene Ciprofloxacin Hydrochloride: A Comparative Guide to Biomarkers for Ciprofloxacin Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desethylene Ciprofloxacin (B1669076) hydrochloride and other key metabolites as biomarkers for understanding the metabolism of the broad-spectrum antibiotic, ciprofloxacin. The data and protocols presented herein are intended to assist researchers in selecting the most appropriate biomarker for their specific study needs, from pharmacokinetic assessments to drug-drug interaction studies.
Ciprofloxacin is primarily eliminated through both renal and non-renal pathways, with a portion of the drug undergoing metabolism in the liver to form several active metabolites.[1] Monitoring these metabolites can provide valuable insights into an individual's metabolic capacity, which can be influenced by various factors including genetics, age, and organ function.[2][3] This guide focuses on the quantitative comparison of the main ciprofloxacin metabolites: Desethylene Ciprofloxacin, Oxociprofloxacin, and Formyl Ciprofloxacin.
Quantitative Comparison of Ciprofloxacin Metabolites
The selection of an appropriate biomarker is crucial for accurately assessing drug metabolism. The following table summarizes the metabolite-to-parent drug ratios for the three major active metabolites of ciprofloxacin, based on a study conducted in critically ill patients.[2][3][4] This data provides a quantitative basis for comparing the relative abundance of each metabolite.
| Metabolite | Median Metabolite/Parent Ratio (%) | Interquartile Range (IQR) (%) | Key Characteristics |
| Desethylene Ciprofloxacin | 5.86 | 4.09–9.87 | Formation is positively associated with height and creatinine (B1669602) clearance, and negatively associated with age.[2][3] Its elimination is linked to CYP1A2 genotype.[2][3] |
| Oxociprofloxacin | 5.91 | 3.42–13.65 | Formation is significantly higher in males than in females.[2][3] |
| Formyl Ciprofloxacin | 4.08 | 3.38–6.92 | Formation shows no significant association with measured patient characteristics in the studied population.[2][3] |
Biomarker Performance and Alternatives
Desethylene Ciprofloxacin emerges as a promising biomarker, particularly for studies investigating the influence of renal function and CYP1A2 activity on ciprofloxacin metabolism.[2][3] Its clear association with creatinine clearance suggests its utility in patients with renal impairment. Furthermore, the link between its elimination and CYP1A2 genotype makes it a potential tool for pharmacogenetic studies.[2][3]
Oxociprofloxacin , being the most abundant metabolite in this patient cohort, could serve as a general marker of ciprofloxacin metabolism.[2][3] However, the significant difference in its formation between sexes necessitates careful consideration and stratification in clinical studies.
Formyl Ciprofloxacin , with its lower relative abundance and lack of association with patient characteristics in the cited study, may be a less informative biomarker for overall metabolic capacity compared to the other two.[2][3]
An alternative to metabolite monitoring is Therapeutic Drug Monitoring (TDM) of the parent drug, ciprofloxacin. TDM aims to personalize dosing to optimize efficacy and minimize toxicity by maintaining drug concentrations within a target therapeutic range. While TDM of ciprofloxacin is valuable, monitoring metabolite levels can provide additional, specific information about the metabolic pathways involved, which is particularly relevant in drug development and interaction studies.
Experimental Protocols
Accurate quantification of ciprofloxacin and its metabolites is essential for their use as biomarkers. The following is a detailed methodology for the simultaneous analysis of ciprofloxacin, desethylene ciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 600 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. UHPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.6 µm particle size, 100 Å pore size, 50 mm x 3 mm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation of the analytes and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
3. Validation Parameters
The analytical method should be validated according to regulatory guidelines, including assessments of:
-
Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing Ciprofloxacin Metabolism
The following diagrams illustrate the metabolic pathway of ciprofloxacin and a typical experimental workflow for biomarker analysis.
Caption: Metabolic pathway of ciprofloxacin.
Caption: Experimental workflow for biomarker analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
inter-laboratory validation of Desethylene Ciprofloxacin hydrochloride quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Desethylene Ciprofloxacin hydrochloride, a significant metabolite and impurity of the broad-spectrum antibiotic, Ciprofloxacin. While a formal inter-laboratory validation study for this compound is not publicly available, this document compiles and compares data from various single-laboratory validation studies of analytical methods suitable for its quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of different HPLC methods used for the analysis of Ciprofloxacin and its related impurities, including Desethylene Ciprofloxacin (also referred to as Impurity C). This data has been collated from various studies to provide a comparative benchmark for researchers.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-MS/MS Method |
| Analyte(s) | Ciprofloxacin and its impurities (including Desethylene Ciprofloxacin) | Ciprofloxacin and its impurities | N-nitroso Ciprofloxacin impurities |
| Linearity Range | 50% to 150% of target concentration | 0.39 - 50 µg/mL | 0.00125–0.0250 ppm |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.9997 | > 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.4% to 104.3% | 93.98% to 108.08% |
| Precision (% RSD) | < 2.0% | < 5.15% (Intermediate Precision) | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.11 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.35 µg/mL | Not Specified |
| Source | [1] | [2] | [3] |
Note: The data presented is from single-laboratory validation studies and should be used for comparative purposes. The performance of a method can vary between laboratories.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of Ciprofloxacin and its impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quality control of Ciprofloxacin and the quantification of its impurities.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). The pH of the buffer is a critical parameter and is typically adjusted to around 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 40°C
-
-
Standard and Sample Preparation:
-
Standard Preparation: A stock solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of the mobile phase or a dilute acid. A series of dilutions are then made to create calibration standards.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the same solvent as the standard. The solution is then diluted to fall within the concentration range of the calibration curve.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area response of the calibration standards against their corresponding concentrations.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the trace-level quantification of impurities.
-
Chromatographic Conditions:
-
Column: C18, typically with smaller particle sizes (e.g., < 2 µm) for higher efficiency.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier like formic acid and an organic phase such as acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
-
Mass Spectrometry Conditions:
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Source Parameters: Parameters such as capillary voltage, desolvation gas flow, and temperature are optimized to achieve the best signal for the analyte.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, standard and sample solutions are prepared in a suitable solvent. Due to the high sensitivity of the method, the concentrations will be significantly lower.
-
-
Data Analysis:
-
Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial process for establishing the reproducibility and reliability of an analytical method across different laboratories.
Caption: A typical workflow for an inter-laboratory validation study.
Comparison of Analytical Methodologies
This diagram provides a high-level comparison of the key attributes of HPLC-UV and UPLC-MS/MS for the quantification of this compound.
Caption: Comparison of HPLC-UV and UPLC-MS/MS methodologies.
References
Comparative Potency of Desethylene Ciprofloxacin Hydrochloride to Other Fluoroquinolones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial potency of Desethylene Ciprofloxacin (B1669076) hydrochloride relative to its parent drug, Ciprofloxacin, and other key fluoroquinolones. The information is supported by experimental data and detailed methodologies.
Desethylene Ciprofloxacin is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. Understanding the antimicrobial activity of this metabolite is crucial for a comprehensive assessment of Ciprofloxacin's overall efficacy and pharmacokinetic profile. Experimental evidence indicates that metabolic alterations of fluoroquinolones generally lead to compounds with reduced microbiological activity compared to the parent drug.
Specifically, the antibacterial activity of Desethylene Ciprofloxacin has been found to be comparable to that of nalidixic acid, an older, first-generation quinolone. This suggests a significant reduction in potency compared to second, third, and fourth-generation fluoroquinolones.
Quantitative Comparison of Antibacterial Potency
To illustrate the relative potency, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolones against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Given the available data, the MIC values for nalidixic acid are used as a proxy to represent the potency of Desethylene Ciprofloxacin hydrochloride.
Table 1: Comparative in vitro Activity (MIC µg/mL) of Fluoroquinolones Against Gram-Positive Bacteria
| Fluoroquinolone (Generation) | Staphylococcus aureus |
| Desethylene Ciprofloxacin (Metabolite) | ~1 - >32 |
| Nalidixic Acid (1st) | 1 - >32 |
| Ciprofloxacin (2nd) | 0.12 - 2[1] |
| Norfloxacin (B1679917) (2nd) | 0.12 - 2[1] |
| Ofloxacin (2nd) | 0.25 - 8.0 |
| Levofloxacin (3rd) | 0.25 - 8 |
| Moxifloxacin (4th) | 0.049 |
Note: The MIC range for Desethylene Ciprofloxacin is inferred from the activity of nalidixic acid.
Table 2: Comparative in vitro Activity (MIC µg/mL) of Fluoroquinolones Against Gram-Negative Bacteria
| Fluoroquinolone (Generation) | Escherichia coli | Pseudomonas aeruginosa |
| Desethylene Ciprofloxacin (Metabolite) | ~0.004 - >128 | ~0.016 - >1000 |
| Nalidixic Acid (1st) | 0.004 - >128 | 0.016 - >1000 |
| Ciprofloxacin (2nd) | 0.004 - 4[1] | 0.016 - 2[1] |
| Norfloxacin (2nd) | 0.004 - 4[1] | 0.06 - 32.0 |
| Ofloxacin (2nd) | 0.06 - 16.0 | 0.25 - 8.0 |
| Levofloxacin (3rd) | ≤0.015 - 32 | 0.5 - >32 |
| Moxifloxacin (4th) | ≤0.015 - >32 | 0.125 - 32 |
Note: The MIC range for Desethylene Ciprofloxacin is inferred from the activity of nalidixic acid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The following outlines the broth microdilution method, a commonly used protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent:
-
A stock solution of the fluoroquinolone is prepared in a suitable solvent at a known concentration.
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.
By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving the DNA. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
Performance Showdown: A Comparative Guide to Analytical Columns for Desethylene Ciprofloxacin Separation
For researchers, scientists, and drug development professionals, achieving optimal separation of Ciprofloxacin and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive performance evaluation of various analytical columns for the separation of Desethylene Ciprofloxacin, a critical impurity. The data presented herein, compiled from various studies, offers a clear, objective comparison to aid in the selection of the most suitable column for your analytical needs.
Desethylene Ciprofloxacin, also known as Ciprofloxacin Impurity A or the ethylenediamine (B42938) compound, is a key related substance that requires close monitoring. The choice of an appropriate HPLC column is a critical factor in developing a robust and reliable analytical method for its quantification. This guide delves into the experimental data from multiple studies to compare the performance of several commercially available C18 columns.
Comparative Performance of Analytical Columns
The following table summarizes the performance of different analytical columns under various chromatographic conditions for the separation of Desethylene Ciprofloxacin from Ciprofloxacin. The data highlights key performance indicators such as retention time, and where available, resolution and other chromatographic parameters have been noted.
| Analytical Column | Dimensions & Particle Size | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) - Desethylene Ciprofloxacin | Retention Time (min) - Ciprofloxacin | Observations | Reference |
| Inertsil ODS-3 | 250 x 4.6 mm, 5 µm | Acetonitrile : Buffer (pH 2.0 with Orthophosphoric acid) (13:87 v/v) | 1.5 | 278 | Not explicitly stated, but separated from Ciprofloxacin | 9.4 | Method developed for assay in oral suspension. | [1] |
| Inertsil C18 | 250 x 4.0 mm, 5 µm | Gradient program with 0.15% Orthophosphoric acid (pH 3.0 with triethylamine) and Acetonitrile | 0.7 | 278 | Not explicitly stated, but separated from Ciprofloxacin and other impurities. | ~7.2 | Stability-indicating method developed. | [2] |
| C18 Column | 150 x 4.6 mm, 5 µm | Acetonitrile : Phosphoric acid (2.45 g/L) (13:87 v/v) | 1.5 | 278 | Not explicitly stated, but separated from Ciprofloxacin and other impurities. | Not explicitly stated | European Pharmacopoeia method for related substances. | [3] |
| C18 Column | 150 x 4.6 mm, 5 µm | Mobile phase: Acetonitrile (50 volumes) and Phosphoric acid (2.45 g/L) (50 volumes) | 1.5 | 260 | 3.208 | Not analyzed in the same run | Developed for the analysis of Impurity A. Peak symmetry was 1.40. | [4][5] |
| ACE® 5 C18 | 250 x 4.6 mm, 5 µm | Phosphate buffer (pH 2.7) : Acetonitrile (77:23, v/v) | Not Specified | 277 | Not explicitly stated, but separated from Ciprofloxacin. | Not explicitly stated | Method for determination in human plasma. | [6] |
| Xterra RP-18 | 150 x 4.6 mm, 5 µm | Not Specified | Not Specified | Not Specified | Not explicitly stated, but efficient separation reported. | Not explicitly stated | Mentioned as a suitable column for separation. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in method development.
Method 1: Analysis of Ciprofloxacin Impurity A[4][5]
-
Sample Preparation: A standard solution of Ciprofloxacin Impurity A (Desethylene Ciprofloxacin) was prepared. For the analysis of Ciprofloxacin hydrochloride raw material, 50 mg was dissolved in 5 mL of water.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 50 volumes of Acetonitrile and 50 volumes of 2.45 g/L Phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25.9°C.
-
Detection: UV at 260 nm.
-
Method 2: European Pharmacopoeia Method for Related Substances[3]
-
Sample Preparation: 25 mg of Ciprofloxacin hydrochloride was dissolved in 50 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 13 volumes of Acetonitrile and 87 volumes of 2.45 g/L Phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 40°C.
-
Detection: UV at 278 nm.
-
Method 3: Stability-Indicating HPLC Method[2]
-
Sample Preparation: A stock solution of Ciprofloxacin hydrochloride was prepared.
-
Chromatographic Conditions:
-
Column: Inertsil C18, 250 x 4.0 mm, 5 µm particle size.
-
Mobile Phase: A gradient program using a mixture of 0.15% orthophosphoric acid (adjusted to pH 3.0 with triethylamine) and acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10.0 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 278 nm.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the performance evaluation of different analytical columns for Desethylene Ciprofloxacin separation.
Caption: Experimental workflow for column performance evaluation.
Conclusion
The selection of an analytical column for the separation of Desethylene Ciprofloxacin is dependent on the specific requirements of the analytical method. For routine quality control as per the European Pharmacopoeia, a standard C18 column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase provides adequate separation. For more demanding stability-indicating methods where multiple degradation products may be present, a high-resolution column such as an Inertsil C18 with a gradient elution program may be more suitable.
The provided data and experimental protocols serve as a valuable starting point for method development and optimization. It is recommended that researchers perform their own column screening and method validation to ensure the selected column meets the specific performance criteria for their application.
References
- 1. ijrpb.com [ijrpb.com]
- 2. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. turkjps.org [turkjps.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Desethylene Ciprofloxacin hydrochloride
Essential Safety and Handling Guide for Desethylene Ciprofloxacin Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed and poses a significant threat to aquatic life with long-lasting effects.[1][2] The toxicological properties of this material have not been exhaustively investigated.[2]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Danger | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H410 | Danger | Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended protective equipment.
| Body Part | Protective Equipment | Recommendations and Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] Equipment should be tested and approved under standards like NIOSH (US) or EN 166 (EU). |
| Hands | Chemical-Resistant Gloves | Wear compatible, impermeable chemical-resistant gloves.[1][2] Note: Due to a lack of specific testing, no definitive recommendation for glove material can be provided.[1] Always inspect gloves prior to use and use proper glove removal techniques. Dispose of contaminated gloves after use. |
| Body | Protective Clothing / Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[2] Immediately remove any soiled or contaminated clothing.[1][3] |
| Respiratory | Respirator (as needed) | Generally not required for proper handling.[1][3] However, if dust formation is likely or ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is critical for safety. This includes preparation, handling, and subsequent disposal of the chemical.
Pre-Handling and Engineering Controls
-
Ventilation: Always handle this material in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is required to minimize exposure.[2]
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible and in good working order.[2]
-
PPE Check: Before handling, inspect all required PPE for integrity. Ensure gloves are free of tears or punctures.
Safe Handling Protocol
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[2][5]
-
Minimize Dust: Avoid the formation of dust and aerosols during handling, weighing, and transfer.[5]
-
Prevent Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2] Avoid ingestion and inhalation.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2][3]
-
Storage: Store the compound in a tightly sealed, suitable container in a dry, well-ventilated, and secured area.[2][5]
Emergency First Aid Procedures
-
If Swallowed: Immediately call a POISON CENTER or physician.[2][5] Rinse the mouth with water.[5] Do not induce vomiting.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Consult an ophthalmologist.[2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
-
If Inhaled: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.
-
Environmental Protection: Prevent the substance from entering drains, soil, or surface water.[2][5] This material is very toxic to aquatic life.[1][2]
-
Regulatory Compliance: Dispose of the container and its contents in accordance with all applicable local, regional, national, and international regulations.[2][5]
Workflow for Chemical Spill Response
The following diagram outlines the procedural steps for managing an accidental spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
